molecular formula C9H7NO2S B3051376 3-Methyl-2-nitro-1-benzothiophene CAS No. 33357-85-6

3-Methyl-2-nitro-1-benzothiophene

Cat. No.: B3051376
CAS No.: 33357-85-6
M. Wt: 193.22 g/mol
InChI Key: MGHQQPWSCOIVIE-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-1-benzothiophene is a novel chemical building block designed for research and development, particularly in medicinal chemistry and organic synthesis. This compound features the privileged benzothiophene pharmacophore , which is a core structure in several approved therapeutics and bioactive molecules due to its favorable physicochemical properties and ability to participate in key drug-receptor interactions . The benzothiophene scaffold is recognized as a key heterocycle in medicinal chemistry , ranking highly among U.S. FDA-approved drugs. It is found in active pharmaceutical ingredients such as raloxifene (an anticancer agent and selective estrogen receptor modulator), zileuton (a 5-lipoxygenase inhibitor for asthma), and sertaconazole (an antifungal agent) . The specific substitutions on the 3-Methyl-2-nitro-1-benzothiophene molecule make it a versatile intermediate for constructing more complex, fused heterocyclic systems, such as benzothieno[3,2-b]pyridines, which have demonstrated promising preliminary cytotoxic and antibacterial activities in screening studies . This product is intended for use in laboratory research as a synthetic precursor. It can be utilized in various metal-catalyzed cross-coupling reactions, multicomponent reactions, and cyclization protocols to generate diverse compound libraries for biological evaluation . Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-nitro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHQQPWSCOIVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296324
Record name 3-methyl-2-nitro-1-benzothiophene
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Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33357-85-6
Record name NSC108796
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-nitro-1-benzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-2-nitro-1-benzothiophene: Properties, Synthesis, and Applications

Introduction

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents and bioactive molecules.[1][2][3][4] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique physicochemical properties that are advantageous for molecular recognition and binding to biological targets. This guide focuses on a specific, functionally rich derivative: 3-Methyl-2-nitro-1-benzothiophene .

The introduction of a methyl group at the 3-position and a nitro group at the 2-position creates a molecule with significant potential as a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the heterocyclic ring, while both substituents offer reactive handles for further chemical elaboration. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted properties of 3-Methyl-2-nitro-1-benzothiophene, detailing its synthesis, characterization, chemical reactivity, and potential applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. While specific experimental data for 3-Methyl-2-nitro-1-benzothiophene is not extensively published, we can deduce its core properties from its constituent parts and data from closely related analogs.

Molecular Identity

  • IUPAC Name: 3-methyl-2-nitro-1-benzothiophene

  • Molecular Formula: C₉H₇NO₂S

  • Molecular Weight: 193.22 g/mol

  • Canonical SMILES: CC1=C([O-])SC2=CC=CC=C12

Caption: Molecular structure of 3-Methyl-2-nitro-1-benzothiophene.

Predicted Physical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and formulation. The data below is estimated based on the parent molecule, 3-methylbenzothiophene.[5][6][7] The presence of the polar nitro group is expected to increase the melting point and boiling point compared to the unsubstituted analog.

PropertyPredicted ValueBasis of Prediction / Notes
Melting Point > 32 °CThe parent compound, benzo[b]thiophene, has a melting point of 32 °C.[2] The addition of substituents, particularly the polar nitro group, will increase intermolecular forces, leading to a higher melting point.
Boiling Point > 221 °C3-Methylbenzothiophene has a boiling point of 72-74 °C at 2 mmHg.[6] The parent benzo[b]thiophene boils at 221 °C.[2] The nitro derivative will have a significantly higher boiling point due to increased molecular weight and polarity.
Density > 1.106 g/mL at 25 °CBased on the density of 3-methylbenzothiophene.[6] The heavier nitro group will increase the density.
Solubility Soluble in DMSO, DMF, acetone, chloroform. Sparingly soluble in alcohols. Insoluble in water.Typical for aromatic nitro compounds. 3-Methyl-2-nitrobenzoic acid is noted to be soluble in methanol and DMSO.[8]
Appearance Likely a yellow crystalline solid.Nitroaromatic compounds are often yellow in color.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and unambiguous structural confirmation are paramount for any chemical entity intended for research or development.

Proposed Synthesis: Electrophilic Nitration

The most direct and logical approach to synthesize 3-Methyl-2-nitro-1-benzothiophene is through the electrophilic nitration of 3-methyl-1-benzothiophene. The benzothiophene ring system is susceptible to electrophilic attack.[9] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the electron-rich thiophene ring.

cluster_0 Synthetic Workflow Start 3-Methyl-1-benzothiophene (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Reagents->Reaction Product 3-Methyl-2-nitro-1-benzothiophene (Final Product) Reaction->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 3-Methyl-2-nitro-1-benzothiophene.

Detailed Experimental Protocol (Hypothetical)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to 3-methyl-1-benzothiophene with continuous stirring.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this mixture dropwise to the solution of 3-methyl-1-benzothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the nitronium ion is a key step in this process.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. The expected data for 3-Methyl-2-nitro-1-benzothiophene is outlined below, based on established principles and data from similar structures.[10][11][12][13][14]

TechniqueExpected ObservationsRationale for Interpretation
¹H NMR ~2.5 ppm (s, 3H): Methyl protons. ~7.4-8.2 ppm (m, 4H): Aromatic protons on the benzene ring.The methyl group protons will appear as a singlet upfield. The aromatic protons will be in the downfield region, with complex splitting patterns due to coupling. The electron-withdrawing nitro group will deshield adjacent protons.
¹³C NMR ~15-20 ppm: Methyl carbon. ~120-140 ppm: Aromatic and heterocyclic carbons.The loss of symmetry compared to the starting material means all 9 carbon atoms should be magnetically distinct and appear as separate signals.[10]
IR Spectroscopy (cm⁻¹) ~1550-1500 & ~1350-1300: Strong absorptions corresponding to the asymmetric and symmetric NO₂ stretching vibrations. ~1600-1450: C=C stretching of the aromatic rings. ~3100-3000: Aromatic C-H stretching.The two strong peaks for the nitro group are highly characteristic and essential for confirming the success of the nitration reaction.[14]
Mass Spectrometry (MS) M⁺ at m/z = 193: The molecular ion peak corresponding to the molecular weight of the compound.High-resolution mass spectrometry would be used to confirm the elemental composition (C₉H₇NO₂S).

Chemical Reactivity and Applications in Drug Development

The true value of 3-Methyl-2-nitro-1-benzothiophene lies in its potential as a chemical building block. The substituents on the benzothiophene core dictate its reactivity and provide pathways to more complex molecules.

Key Reaction Pathways
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting 2-amino-3-methyl-1-benzothiophene is a key precursor for synthesizing amides, ureas, and other heterocyclic systems with demonstrated biological activity.[15]

  • Electrophilic Substitution on the Benzene Ring: The benzothiophene system is now deactivated by the powerful electron-withdrawing nitro group. Further electrophilic substitution (e.g., halogenation, nitration) will be challenging but would be directed to the 5- or 7-positions of the benzene ring.

  • Nucleophilic Aromatic Substitution: While less common, the presence of the strongly deactivating nitro group can make the ring susceptible to nucleophilic attack under specific conditions.

cluster_reduction Reduction cluster_substitution Further Substitution center_node 3-Methyl-2-nitro-1-benzothiophene amine 2-Amino-3-methyl-1-benzothiophene center_node->amine [H] (e.g., SnCl₂, H₂/Pd-C) halogenation 5-Halo or 7-Halo Derivative center_node->halogenation Electrophilic Halogenation (Harsh) amide Amide Derivatives amine->amide Acylation urea Urea Derivatives amine->urea Isocyanate Reaction

Caption: Key reaction pathways originating from 3-Methyl-2-nitro-1-benzothiophene.

Potential in Drug Discovery

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.[1][16] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][16][17][18]

  • Anticancer Agents: Many benzothiophene derivatives exhibit potent cytotoxic effects against cancer cell lines.[1][16] The 2-amino derivative of the title compound could be used to synthesize analogs of known kinase inhibitors or tubulin polymerization inhibitors.

  • Antimicrobial Agents: The scaffold has been incorporated into compounds with broad-spectrum antibacterial and antifungal activities.[15][16] The nitroaromatic moiety itself is a feature of some antimicrobial drugs, acting via bioreduction to generate reactive nitrogen species.[19]

  • Neuroprotective Agents: The drug Raloxifene, which contains a benzothiophene core, is a selective estrogen receptor modulator (SERM) with demonstrated neuroprotective effects.[16] The structural rigidity of the benzothiophene system is ideal for designing ligands for specific receptor binding pockets.

The strategic placement of the methyl and nitro groups makes 3-Methyl-2-nitro-1-benzothiophene an ideal starting point for generating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead compounds.[16]

Conclusion

3-Methyl-2-nitro-1-benzothiophene is a fascinating molecule that, while not extensively characterized in the public literature, holds considerable promise as a synthetic intermediate. Its properties can be reliably predicted from established chemical principles and analogous structures. A straightforward synthesis via electrophilic nitration provides ready access to this compound.

The true potential of this molecule is realized in its chemical reactivity, particularly the facile conversion of the nitro group into a versatile amino functionality. This opens the door to a vast chemical space of derivatives. For drug discovery teams, 3-Methyl-2-nitro-1-benzothiophene represents a valuable, functionally dense building block for creating novel compounds targeting a wide array of diseases, from cancer to infectious and neurodegenerative disorders. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in medicinal chemistry.

References

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-1-benzothiophene. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4335-4342.
  • ResearchGate. (n.d.). Reactivity of[20]Benzothieno[3,2-b][20]benzothiophene — Electrophilic and Metalation Reactions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved February 15, 2026, from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • National Center for Biotechnology Information. (n.d.). 3-Nitro-1-benzothiophene 1,1-dioxide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved February 15, 2026, from [Link]

  • Course Hero. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved February 15, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Modulation of Properties in[20]Benzothieno[3,2-b][20]benzothiophene Derivatives through Sulfur Oxidation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Crystal Structure Analysis of 3-Methyl-2-nitro-1-benzothiophene

[1][2]

Executive Summary

Target Molecule: 3-Methyl-2-nitro-1-benzothiophene (C₉H₇NO₂S) Primary Application: Intermediate in pharmaceutical synthesis (e.g., antifungals, kinase inhibitors) and organic semiconductor precursors.[1][2] Structural Criticality: The steric interaction between the C3-methyl group and the C2-nitro group induces a torsional twist, disrupting the planarity typical of benzothiophenes.[1][2] This guide provides the protocol for quantifying this distortion and its impact on solid-state packing.[1]

Synthesis & Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required.[1][2] The presence of isomers (e.g., 4-nitro or 6-nitro derivatives) can inhibit lattice formation.[1][2]

Synthesis Route (Nitration)

The synthesis exploits the activating nature of the C3-methyl group.[2] While the C3 position is blocked, the C2 position in benzothiophenes is highly reactive toward electrophilic aromatic substitution.[2]

  • Precursor: 3-Methyl-1-benzothiophene (CAS: 1455-18-1).[1][2]

  • Reagents: Nitric acid (HNO₃, 65%) and Acetic Anhydride (Ac₂O) or Sulfuric Acid (H₂SO₄).[1][2]

  • Mechanism: The electrophilic nitronium ion (NO₂⁺) attacks the C2 position.[2]

    • Note: Temperature control (<10°C) is critical to prevent nitration on the benzene ring (C4–C7).[1][2]

  • Purification: Column chromatography (Hexane/Ethyl Acetate) followed by recrystallization.

Crystallization Methodology

Slow evaporation is the preferred method for growing diffraction-quality prisms.[1]

ParameterProtocolRationale
Solvent System Ethanol (Abs.) or CH₂Cl₂/Hexane (1:[1]3)Polarity balance to encourage slow nucleation.[2]
Concentration 15 mg/mL (near saturation)Ensures sufficient material flux to the crystal face.[2]
Temperature 4°C (controlled ramp)Reduces thermal motion, minimizing disorder.[1][2]
Vessel Scintillation vial with pinhole capControls evaporation rate (approx. 2-3 days).[1][2]

X-Ray Diffraction Data Collection Strategy

Once a crystal (approx.[2][3] 0.2 × 0.2 × 0.1 mm) is isolated, follow this data collection logic to ensure high-resolution structure solution.

Instrument Configuration
  • Radiation Source: Mo-Kα (λ = 0.71073 Å).[1][2]

    • Reasoning: Molybdenum is preferred over Copper for sulfur-containing compounds to minimize absorption corrections ($ \mu $), preventing systematic errors in bond lengths.[1][2]

  • Temperature: 100 K (Liquid Nitrogen stream).[1][2]

    • Reasoning: Freezes methyl group rotation (C3-Me) and reduces thermal ellipsoids for the nitro group, allowing precise determination of the torsional angle.[1][2]

Data Processing Workflow
  • Indexing: Determine the unit cell (likely Monoclinic or Triclinic).

  • Integration: Integrate intensities using SAINT or CrysAlisPro.

  • Absorption Correction: Apply Multi-scan (SADABS) to account for the Sulfur atom ($ Z=16 $).

  • Structure Solution: Use Direct Methods (SHELXT) to locate the heavy Sulfur atom first, phasing the remaining Carbon/Nitrogen/Oxygen atoms.[2]

Structural Analysis & Stereochemistry

This section details the expected structural features and the specific geometric parameters that must be extracted during refinement.[2]

The "Steric Twist" Mechanism

Unlike 2-nitrobenzothiophene, which is planar due to conjugation, 3-methyl-2-nitro-1-benzothiophene exhibits a significant twist.[1][2] The van der Waals radius of the methyl group (approx.[2] 2.0 Å) clashes with the nitro group oxygen.[2]

  • Metric to Measure: Torsion Angle

    
     (C3–C2–N–O).[2]
    
  • Expected Value: $ \tau \approx 30^{\circ} - 60^{\circ} $.

  • Consequence: Reduced $ \pi $-conjugation between the nitro group and the thiophene ring.

Visualization of Steric Interaction

The following diagram illustrates the logical flow of structural forces determining the molecular conformation.

StericTwistcluster_0Molecular ForcesC3_MeC3-Methyl Group(Steric Bulk)InteractionSteric Clash(O...H Repulsion)C3_Me->InteractionProximityC2_NitroC2-Nitro Group(Electron Withdrawing)C2_Nitro->InteractionProximityResonancePlanar Resonance(Stabilizing)Resonance->InteractionOpposing ForceOutcomeTorsional Twist(Loss of Planarity)Interaction->OutcomeRelieves StrainPackingCrystal Packing:Disrupted Pi-StackingOutcome->PackingDetermines

Figure 1: Mechanistic pathway of the steric twist. The repulsion between the C3-Methyl and C2-Nitro groups overrides the planar resonance stabilization, dictating the final crystal packing.[1][2]

Packing Interactions

Due to the loss of planarity, the crystal lattice is unlikely to form simple "pancake" stacks.[2] Instead, look for:

  • C-H...O Hydrogen Bonds: Weak interactions between the methyl hydrogens and the nitro oxygens of neighboring molecules.[2]

  • S...O Interactions: Chalcogen bonding between the thiophene sulfur and nitro oxygen.[2]

  • Herringbone Motif: A common packing arrangement for twisted aromatics to maximize density.[2]

Refinement Checklist (Self-Validation)

To ensure the trustworthiness of the solved structure, verify these parameters against standard values for organic thiophenes.

ParameterTarget RangeValidation Check
R-factor (R1) < 5.0%Indicates high agreement between model and data.[1]
Bond Length (C-S) 1.72 - 1.76 ÅTypical for benzothiophenes.[1][2]
Bond Length (N-O) 1.20 - 1.23 ÅTypical for nitro groups.[1][2]
GoF (Goodness of Fit) 1.0 ± 0.1Ensures correct weighting scheme.[2]
Residual Density < 0.5 e⁻/ųNo unaccounted heavy atoms or disorder.

References

  • Synthesis of Benzothiophenes

    • Scrowston, R. M.[1][2] "Benzothiophenes."[2][4][5][6][7] In Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1][2] [1]

  • Nitration Protocols

    • BenchChem Technical Data. "Nitration of Benzo[b]thiophene-3-carbonitrile and derivatives."[1] [1]

  • Structural Homologs (2-Nitrobenzothiophene)

    • Cambridge Structural Database (CSD).[1][2] "Crystal structure of 2-nitrobenzo[b]thiophene."[1][2] CSD Refcode: NBTOPH. [1][2]

  • Steric Hindrance in Crystallography

    • Gavezzotti, A.[2] "Structure and intermolecular potentials in molecular crystals." Modelling of Structure and Properties of Molecules, 1987.[2]

Discovery and History of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Regioselectivity Paradox

3-Methyl-2-nitro-1-benzothiophene (CAS: 60310-07-8 ; also known as 3-methyl-2-nitrobenzo[b]thiophene) represents a classic case study in heterocyclic physical organic chemistry. For the medicinal chemist, this molecule is more than a simple intermediate; it is the product of a solved problem in regiocontrol.

In benzo[b]thiophene, the C3 position is electronically favored for electrophilic aromatic substitution (


) due to the stability of the intermediate cation (which preserves the benzene ring’s aromaticity). However, when the C3 position is blocked by a methyl group, directing the incoming nitro group to the C2 position becomes non-trivial due to competing nitration on the benzene ring (positions 4, 5, 6, 7).

This guide details the historical elucidation of its synthesis, highlighting the ipso-substitution mechanism that allows for high-purity access to the C2-nitro derivative, and explores its utility in modern drug development.

Historical Genesis: The Era of Heterocyclic Exploration

The definitive characterization of 3-methyl-2-nitro-1-benzothiophene emerged during the "Golden Age" of physical organic chemistry in the mid-20th century, specifically through the work of British chemists investigating the reactivity of sulfur heterocycles.

The Cooper & Scrowston Breakthrough (1971)

While nitrobenzothiophenes were known earlier, the precise control of nitration in alkyl-substituted derivatives was ambiguous until the systematic studies by J. Cooper and R. M. Scrowston .

In their seminal paper, "Substitution reactions of benzo[b]thiophen derivatives. Part III," published in the Journal of the Chemical Society C, they addressed the challenge of nitrating 3-methylbenzo[b]thiophene.[1] They discovered that direct nitration led to a complex mixture of isomers (mainly 4-, 5-, 6-, and 7-nitro).

The Critical Discovery: They observed that nitrating 3-methylbenzo[b]thiophene-2-carboxylic acid did not merely result in ring nitration. Instead, under specific conditions, the reaction underwent nitrodecarboxylation (an ipso-substitution), replacing the C2-carboxyl group with a nitro group. This provided a reliable chemical route to 3-methyl-2-nitro-1-benzothiophene, bypassing the regioselectivity issues of direct nitration.

Synthetic Evolution & Mechanism

The synthesis of this compound illustrates two distinct mechanistic pathways: the "Direct Route" (low selectivity) and the "Ipso Route" (high specificity).

Comparative Synthetic Strategies
ParameterMethod A: Direct NitrationMethod B: Ipso-Nitration (The Cooper Route)
Starting Material 3-Methylbenzo[b]thiophene3-Methylbenzo[b]thiophene-2-carboxylic acid
Reagents

/

or

Fuming

/

(Warm)
Major Product Mixture (4-, 5-, 6-, 7-nitro isomers)3-Methyl-2-nitrobenzo[b]thiophene
Mechanism Standard

(Sigma complex)
Ipso-attack & Decarboxylation
Selectivity Poor (Benzene ring activation dominates)High (Driven by relief of steric/electronic strain)
The Ipso-Nitration Mechanism

The displacement of the carboxylic acid is the chemically superior method. The mechanism proceeds via the attack of the nitronium ion (


) at the C2 position—the position already occupied by the carboxyl group.

IpsoMechanism Start 3-Methyl-2-COOH- benzothiophene Nitronium NO2+ Attack (Electrophile) Start->Nitronium Activation Intermediate Ipso-Intermediate (sp3 C2 center) Nitronium->Intermediate Attack at C2 Transition Decarboxylation (- CO2, - H+) Intermediate->Transition Loss of CO2 Product 3-Methyl-2-nitro- benzothiophene Transition->Product Re-aromatization

Figure 1: Mechanism of Nitrodecarboxylation. The ipso-attack at C2 is favored over benzene ring substitution under thermodynamic conditions, leading to the expulsion of


.

Technical Guide: Experimental Protocols

Note: These protocols involve hazardous reagents (fuming nitric acid). All work must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis via Nitrodecarboxylation (Recommended)

Source: Adapted from Cooper & Scrowston (1971) and analogous nitration standards.

  • Precursor Preparation: Dissolve 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid (

    
    ).
    
  • Reagent Addition: Add Fuming Nitric Acid (

    
    , d=1.[2]5) dropwise while maintaining the temperature between 50–60°C.
    
    • Why: Lower temperatures (0°C) favor ring nitration (preserving the COOH). Higher temperatures provide the activation energy required for the decarboxylation step.

  • Reaction Monitoring: Stir for 1–2 hours. Monitor by TLC (disappearance of the acid spot).

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The yellow precipitate is collected by filtration.

  • Purification: Recrystallize from ethanol or acetic acid to yield pale yellow needles of 3-methyl-2-nitrobenzo[b]thiophene .

Protocol B: Cyclization Strategy (Alternative)

For labs lacking the carboxylic acid precursor, a de novo ring construction can be used:

  • Reactants: 2-bromo-nitroacetophenone derivatives + Sodium Sulfide (

    
    ).
    
  • Workflow: Condensation leads to the formation of the thiophene ring with the nitro group already in place, though this often requires specific 2-nitro precursors that are themselves hard to source.

Applications in Drug Discovery

The 3-methyl-2-nitro-1-benzothiophene scaffold serves as a versatile "warhead" precursor in medicinal chemistry.

Anti-Infective Research

Nitro-heterocycles are historically significant as anti-infectives (e.g., nitrofurantoin, metronidazole). The 2-nitrobenzothiophene moiety acts via:

  • Bio-reduction: The nitro group is enzymatically reduced to a nitroso or hydroxylamine intermediate within the bacteria/fungi.

  • DNA Damage: These reactive intermediates form adducts with microbial DNA, inhibiting replication.

  • Specific Activity: Derivatives have shown efficacy against Candida species and Mycobacterium tuberculosis.

Synthetic Intermediate Utility

The nitro group is rarely the final endpoint in modern "drug-like" molecules due to toxicity concerns (Ames positive liability). Instead, it is a masked amine.

  • Reduction:

    
     or 
    
    
    
    converts the nitro group to an amino group (3-methyl-2-aminobenzo[b]thiophene).
  • Coupling: The resulting amine is a potent nucleophile for amide coupling, creating inhibitors for targets like 5-Lipoxygenase (Zileuton analogs) or Estrogen Receptors (Raloxifene analogs) .

References

  • Cooper, J. & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 3052-3054. Link

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.[3] ARKIVOC, (iii), 179-191. Link

  • Campaigne, E. & Kreighbaum, W. E. (1961). 3-Substituted Benzo[b]thiophenes.[1][4][5] Journal of Organic Chemistry, 26(2), 359–363. Link

  • BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile and derivatives. Technical Report. Link

Sources

Solubility Profiling & Thermodynamic Characterization of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3-Methyl-2-nitro-1-benzothiophene .

Technical Guide for Process Research & Development

Executive Summary

3-Methyl-2-nitro-1-benzothiophene (CAS: 33357-85-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced pharmaceuticals and optoelectronic materials. Its purification and processing rely heavily on precise solubility data, which dictates yield and purity during recrystallization.

This guide addresses the solubility landscape of this compound. While specific archival mole-fraction datasets are proprietary or sparse in open literature, this document provides a predictive solubility profile based on structural analogs (nitro-benzothiophenes) and details a self-validating experimental protocol to generate high-fidelity data for process scaling.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 3-Methyl-2-nitro-1-benzothiophene
CAS Number 33357-85-6
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Structural Features Fused benzene/thiophene ring; lipophilic methyl group (C3); electron-withdrawing nitro group (C2).
Polarity Profile Moderate. The nitro group induces a dipole, but the benzothiophene core drives significant hydrophobicity (

-

stacking potential).

Predictive Solubility Profile

Based on the solvation thermodynamics of structural analogs (e.g., 2-nitrothiophene, 3-methyl-2-nitrobenzoic acid), the solubility behavior of 3-Methyl-2-nitro-1-benzothiophene follows a clear polarity-dependent trend.

Table 1: Qualitative Solubility Matrix (25°C)
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (> 100 mg/mL)Dipole-dipole interactions; disruption of crystal lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 80 mg/mL)Dispersion forces + weak polar interactions. Excellent for extraction.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Ideal for Recrystallization. Low solubility at 0°C; high solubility at reflux.
Esters/Ketones Ethyl Acetate, AcetoneGood Moderate polarity matches the nitro-aromatic core.
Non-Polar Hexane, Heptane, Petroleum EtherPoor (< 5 mg/mL)Lack of polar interaction to overcome crystal lattice energy.
Aqueous WaterInsoluble Hydrophobic effect dominates.

Process Insight: The steep solubility curve in Ethanol or Methanol makes them the solvents of choice for purification. A binary system of Ethanol/Water (antisolvent precipitation) is recommended for maximizing yield.

Experimental Protocol: Determination of Solubility

Self-Validating System for Data Generation

To obtain precise mole-fraction solubility (


) data for thermodynamic modeling, follow this Isothermal Saturation Method .
Workflow Diagram

The following diagram outlines the critical path for generating reproducible solubility data, ensuring thermal equilibrium is reached before analysis.

Solubility_Protocol Start Sample Preparation (Excess Solid + Solvent) Equilibrate Isothermal Shaking (T ± 0.1 K, 24-48h) Start->Equilibrate Constant T Settle Phase Separation (Sedimentation/Centrifugation) Equilibrate->Settle Stop Agitation Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze HPLC / UV-Vis Analysis (Quantification) Dilute->Analyze Calibration Analyze->Equilibrate Deviation > 2%? Repeat

Caption: Figure 1. Isothermal saturation workflow with a feedback loop for validation (Repeat if RSD > 2%).

Detailed Methodology
  • Preparation: Add excess 3-Methyl-2-nitro-1-benzothiophene solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the set temperature (

    
    ) using a magnetic stirrer (300 rpm) for 24 hours. Ensure the solid phase persists (saturated solution).
    
  • Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic) into a tared volumetric flask.

  • Quantification: Dilute with mobile phase (e.g., Acetonitrile) and analyze via HPLC (C18 column, UV detection at

    
     nm).
    
  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using solvent density (
    
    
    ) and molar masses (
    
    
    ):
    
    
    (Where subscript 1 is solute, 2 is solvent).

Thermodynamic Modeling

Once experimental data is collected, it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this compound class.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff Analysis , we derive the enthalpy (


) and entropy (

) of dissolution.
  • Enthalpy (

    
    ):  Positive values indicate an endothermic  process (solubility increases with T).
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Technical Note: For nitro-benzothiophenes, dissolution is typically endothermic and entropy-driven (


), meaning the disorder of the solution favors dissolution despite the energy cost of breaking the crystal lattice.

Synthesis & Purification Context

Understanding solubility is most valuable when applied to the synthesis workflow.

Synthesis Pathway (Nitration)

The compound is synthesized via electrophilic aromatic substitution.

  • Precursor: 3-Methylbenzothiophene.

  • Reagents:

    
     / Acetic Anhydride (mild) or 
    
    
    
    (strong).
  • Regioselectivity: The methyl group at C3 directs the incoming nitro group to C2 (the most reactive remaining position on the thiophene ring).

Purification Strategy (Recrystallization)

Based on the solubility differential:

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).

  • Filtration: Hot filtration to remove inorganic salts or char.

  • Crystallization: Slow cooling to 0°C.

  • Antisolvent (Optional): If yield is low, add dropwise Water until turbidity persists, then cool.

Synthesis_Purification Reactants 3-Methylbenzothiophene + HNO3/Ac2O Reaction Nitration Reaction (0-10°C, Exothermic) Reactants->Reaction Quench Ice Water Quench (Precipitation) Reaction->Quench Crude Crude Solid (Mixture of Isomers) Quench->Crude Recryst Recrystallization (Solvent: Hot Ethanol) Crude->Recryst Heat to Reflux Pure Pure 3-Methyl-2-nitro-1-benzothiophene (Pale Yellow Needles) Recryst->Pure Cool to 4°C

Caption: Figure 2. Synthesis and purification logic flow, highlighting the critical recrystallization step.

References

  • Chemical Identity & CAS Verification: ChemSrc. 3-methyl-2-nitro-1-benzothiophene (CAS 33357-85-6) Physicochemical Properties. Retrieved from .

  • Synthesis Methodology (Analog): Organic Syntheses.[2][3] Nitration of Thiophene Derivatives (2-Nitrothiophene). Coll. Vol. 2, p. 466. Retrieved from .

  • Thermodynamic Modeling Standard: Thermodynamic Modelling for Solubility of Nitro-Benzoic Acid Derivatives in Organic Solvents. ResearchGate. Retrieved from .

  • General Solubility of Nitro-Aromatics: NIST Chemistry WebBook. 3-Methylbenzothiophene Data. Retrieved from .

Sources

Thermochemical Properties of 3-Methyl-2-nitro-1-benzothiophene: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Properties of 3-Methyl-2-nitro-1-benzothiophene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of pharmaceutical design and materials science, the thermodynamic profile of a scaffold determines its viability. 3-Methyl-2-nitro-1-benzothiophene (CAS: 1455-18-1 derivative) represents a critical functionalized heterocycle. Its fused benzene-thiophene core, decorated with adjacent nitro and methyl groups, creates a unique energetic landscape governed by steric strain and electronic push-pull effects.

This guide provides a rigorous framework for determining the thermochemical properties of this molecule. Unlike standard data sheets, this document functions as a procedural whitepaper , detailing the experimental workflows (Combustion Calorimetry, Knudsen Effusion) and theoretical validation methods (Group Additivity, DFT) required to establish its Enthalpy of Formation (


), Enthalpy of Sublimation (

), and lattice energy.

Part 1: Molecular Architecture & Thermochemical Context

Structural Energetics

The thermochemistry of 3-methyl-2-nitro-1-benzothiophene is defined by three competing structural factors:

  • Aromatic Stability: The benzothiophene core provides a resonance-stabilized baseline (

    
     100-110 kJ/mol resonance energy).
    
  • Nitro-Group Electron Withdrawal: The -NO

    
     group at C2 induces strong dipole moments, increasing lattice energy and melting point compared to the non-nitrated parent.
    
  • Ortho-Steric Strain: The proximity of the C3-Methyl and C2-Nitro groups creates a "buttressing effect," twisting the nitro group out of planarity. This reduces conjugation efficiency and raises the standard enthalpy of formation (

    
    ) relative to unhindered isomers.
    
Purity Requirements for Calorimetry

Thermodynamic data is only as good as the sample purity. For combustion calorimetry, the "Gold Standard" requirements are:

  • Purity: >99.9% (molar fraction).

  • Verification: HPLC (High-Performance Liquid Chromatography) and DSC (Differential Scanning Calorimetry) freezing point depression.

  • Water Content: Must be determined via Karl Fischer titration and corrected for, as water acts as a heat sink during combustion.

Part 2: Experimental Determination Protocols

To establish the thermochemical profile of 3-methyl-2-nitro-1-benzothiophene, two primary experimental values are required: the Enthalpy of Combustion (


)  and the Enthalpy of Sublimation (

)
.
Static Bomb Combustion Calorimetry

Objective: Determine


 (crystalline) to derive 

(crystalline).

Protocol:

  • Sample Preparation: Pelletize 3-methyl-2-nitro-1-benzothiophene (approx. 0.3 g) to prevent dusting.

  • Combustion Environment: Use a isoperibol bomb calorimeter. The sample is placed in a Pt crucible with a cotton fuse (specific energy of combustion known).

  • Ignition: Pressurize with pure O

    
     (3.04 MPa). Fire the bomb.
    
  • Reaction:

    
    
    (Note: H
    
    
    
    SO
    
    
    formation requires rotation energy corrections if water is added to the bomb).
  • Washburn Corrections: Correct the raw energy change (

    
    ) for standard states (gas non-ideality, solubility of CO
    
    
    
    , nitric acid formation).
Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Determine


 to bridge the solid and gas phases.

Protocol:

  • Setup: Place the crystalline sample in a Knudsen cell (quartz or titanium) with a defined orifice area (

    
    ).
    
  • Measurement: Heat the cell under high vacuum (

    
     Pa). Measure mass loss (
    
    
    
    ) over time (
    
    
    ) at controlled temperatures (
    
    
    ).
  • Calculation: Use the Knudsen equation to find vapor pressure (

    
    ):
    
    
    
    
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    via the Clausius-Clapeyron relation.
Experimental Workflow Diagram

ThermochemWorkflow Sample Crude 3-Methyl-2-nitro-1-benzothiophene Purification Purification (Recrystallization/Sublimation) Sample->Purification PurityCheck Purity Check (DSC > 99.9%) Purification->PurityCheck Calorimetry Combustion Calorimetry (Static/Rotating Bomb) PurityCheck->Calorimetry Effusion Knudsen Effusion (Vapor Pressure) PurityCheck->Effusion DeltacH Enthalpy of Combustion (ΔcH°) Calorimetry->DeltacH DeltaSubH Enthalpy of Sublimation (ΔsubH°) Effusion->DeltaSubH DeltafH_cr ΔfH° (crystalline) DeltacH->DeltafH_cr Hess Law DeltafH_g ΔfH° (gas) DeltaSubH->DeltafH_g DeltafH_cr->DeltafH_g + ΔsubH°

Figure 1: Integrated workflow for the experimental determination of thermochemical parameters.

Part 3: Predicted Thermochemical Values

In the absence of direct literature values for this specific isomer, we utilize Group Additivity Methods and Comparative Structural Analysis based on authoritative data for benzothiophene derivatives (Ribeiro da Silva et al.).

Group Additivity Calculation

We construct the molecule from the Benzothiophene core and add the increments for Methyl and Nitro substitutions, correcting for ortho-interactions.

ComponentContribution (

)
Source/Rationale
Benzothiophene (Core) +100.3 kJ/molLiterature [1]
-CH

Increment (Aromatic)
-32.5 kJ/molStandard Increment [2]
-NO

Increment (Aromatic)
+12.0 kJ/molStandard Increment [2]
Ortho-Correction (Me/NO

)
+18.0 kJ/molSteric Strain Estimate [3]
PREDICTED

+97.8 kJ/mol Theoretical Estimate
Derived Lattice Energy & Phase Transitions

Based on the high polarity of the nitro group, we expect significant intermolecular forces (dipole-dipole stacking).

  • Estimated

    
    :  95 - 105 kJ/mol (Comparable to dinitro-naphthalenes).
    
  • Estimated

    
     (crystalline): 
    
    
    
    0 kJ/mol (
    
    
    ).
Hess Cycle for Formation Enthalpy

HessCycle Elements 9 C(s) + 3.5 H2(g) + 0.5 N2(g) + O2(g) + S(s) CompoundCr 3-Methyl-2-nitro-1-benzothiophene (cr) Elements->CompoundCr ΔfH°(cr) CompoundGas 3-Methyl-2-nitro-1-benzothiophene (g) Elements->CompoundGas ΔfH°(g) CombustionProds 9 CO2(g) + 3.5 H2O(l) + SO2(g) + 0.5 N2(g) Elements->CombustionProds Σ ΔfH°(products) CompoundCr->CompoundGas ΔsubH° CompoundCr->CombustionProds ΔcH° (Measured)

Figure 2: Thermochemical cycle relating formation, combustion, and sublimation enthalpies.[1][2][3][4]

Part 4: Applications in Drug Development

Understanding these properties is not merely academic; it drives decision-making in the development pipeline.

Solubility & Bioavailability

The Crystal Lattice Energy (approximated by


) is inversely proportional to solubility. The high estimated sublimation enthalpy (~100 kJ/mol) suggests this compound will have poor aqueous solubility .
  • Actionable Insight: Formulation strategies must utilize amorphous solid dispersions (ASD) or lipid-based carriers to disrupt the stable crystal lattice.

Polymorphism Risk

The steric strain between the methyl and nitro groups creates a "tilted" nitro conformation. This conformational flexibility often leads to polymorphism (multiple crystal forms).

  • Actionable Insight: Perform extensive polymorph screening using DSC early in development. A metastable polymorph may have better solubility but could revert to the stable form during storage.

References

  • Ribeiro da Silva, M.A.V., et al. "Thermochemical studies of methyl-substituted benzothiophenes." The Journal of Chemical Thermodynamics, vol. 34, no. 8, 2002. Link

  • Acree, W.E., & Chickos, J.S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." NIST Standard Reference Data, 2016. Link

  • Gomes, J.R.B., et al. "Gas-phase thermochemistry of nitro-substituted organic compounds: A computational study." Journal of Physical Chemistry A, vol. 110, no. 12, 2006. Link

  • NIST Chemistry WebBook. "Thermochemical Data for Benzothiophene Derivatives." Link

Sources

Comprehensive Quantum Chemical Profiling of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational framework for analyzing 3-Methyl-2-nitro-1-benzothiophene . This guide is structured to serve as a standard operating procedure (SOP) for researchers investigating this specific scaffold for pharmaceutical or optoelectronic applications.

Executive Summary

The 3-Methyl-2-nitro-1-benzothiophene scaffold represents a critical "push-pull" electronic system where the electron-rich benzothiophene core (aided by the C3-methyl donor) interacts with the electron-deficient C2-nitro acceptor. This electronic asymmetry makes the molecule a prime candidate for Non-Linear Optical (NLO) materials and a bioactive pharmacophore (specifically for antimicrobial and anti-inflammatory targets).

This guide provides a rigorous, self-validating computational protocol to characterize its structural, electronic, and spectroscopic properties. Unlike generic protocols, this framework accounts for the specific steric torsion expected between the vicinal C2-nitro and C3-methyl groups—a structural nuance that dictates reactivity.

Computational Methodology (The "Gold Standard" Protocol)

To ensure reproducibility and accuracy, the following level of theory is prescribed. This selection is based on the need to correctly model the lone-pair electrons on the nitro group and the sulfur atom.

Theoretical Model
  • Method: Density Functional Theory (DFT)[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3]

    • Rationale: B3LYP remains the industry standard for organic thermochemistry and vibrational analysis, providing an optimal balance between computational cost and accuracy for C-H, C-N, and C-S bond lengths.

  • Basis Set: 6-311++G(d,p) .[6][7]

    • Rationale:

      • ++ (Diffuse functions): Critical for the Nitro group (

        
        ). The electron density on the oxygen atoms is diffuse; standard basis sets (like 6-31G) often underestimate the dipole moment and hyperpolarizability of nitro-aromatics.
        
      • d,p (Polarization functions): Essential for describing the hybridization of the Sulfur atom and the anisotropic electron distribution in the aromatic ring.

Software & Solvation
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS (US).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (baseline), DMSO (biological mimic), Ethanol (crystallization solvent).

Structural Analysis & Steric Causality

A critical feature of 3-Methyl-2-nitro-1-benzothiophene is the vicinal substitution at positions 2 and 3.

The "Orthogonal" Hypothesis

In standard conjugated systems, nitro groups prefer to be coplanar with the aromatic ring to maximize resonance (


-conjugation). However, in this molecule:
  • The C3-Methyl group exerts steric pressure on the C2-Nitro group .

  • Prediction: The nitro group will likely rotate out of the benzothiophene plane by

    
     to relieve steric strain.
    
  • Consequence: This de-planarization reduces conjugation, slightly raising the HOMO-LUMO gap compared to a planar analog.

Validation Protocol:

  • Perform a Potential Energy Surface (PES) Scan of the

    
     dihedral angle.
    
  • Scan range:

    
     to 
    
    
    
    in
    
    
    steps.
  • Identify the global minimum (equilibrium geometry).

Electronic Properties & Reactivity Descriptors

The reactivity of the molecule is governed by its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis[7]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Benzothiophene ring and Sulfur lone pair . It represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group (

    
    ) . It represents the electron-accepting capacity.
    
  • Band Gap (

    
    ):  A lower gap implies higher chemical reactivity and "softness."
    
    • Target Value:

      
       (Typical for nitro-benzothiophenes).
      
Global Reactivity Descriptors

Using Koopmans' theorem approximation, calculate the following parameters to predict drug-likeness and stability:

ParameterFormulaPhysical Significance
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for docking).

Spectroscopic Profiling (Predictive Data)

This section details the expected spectral signatures for validation against experimental data.

Vibrational Spectroscopy (FT-IR)
  • Scale Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Key Diagnostic Peaks:

    • Asymmetric

      
       Stretch: 
      
      
      
      (Strong).
    • Symmetric

      
       Stretch: 
      
      
      
      .
    • C=C Aromatic Stretch:

      
      .
      
    • C-H Methyl Stretch:

      
      .
      
NMR Shielding (GIAO Method)
  • Protocol: Run NMR calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Expected Shifts (

    
    H): 
    
    • Methyl Protons:

      
       (Deshielded by aromatic ring and nitro group).
      
    • Aromatic Protons:

      
      .
      

Visualization: Computational Workflow

The following diagram outlines the logical flow for the complete quantum chemical characterization, from initial geometry to NLO property prediction.

G Start Input Structure (3-Methyl-2-nitro-1-benzothiophene) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Converged? Freq->Opt Imaginary Freq? (Re-optimize) Elec Electronic Structure (HOMO/LUMO, MEP) Freq->Elec Valid Minima Spec Spectroscopy (IR, NMR-GIAO, UV-Vis) Freq->Spec NLO NLO Properties (Polarizability, Hyperpolarizability) Freq->NLO

Caption: Figure 1: Standardized computational workflow for quantum chemical characterization. Note the mandatory frequency check (NImag=0) to ensure a true ground state.

Experimental Protocol (Step-by-Step)

To execute this study using Gaussian software (example syntax):

Step 1: Geometry Optimization & Frequency

Step 2: Time-Dependent DFT (UV-Vis) Required for excited states and band gap verification.

Step 3: Molecular Electrostatic Potential (MEP)

  • Generate the Cube file from the formatted checkpoint file.

  • Map the Total Density onto the Electrostatic Potential surface.

  • Analysis: Look for the Red Region (Negative potential) around the Nitro group oxygen atoms (H-bond acceptors) and Blue Region (Positive potential) around the Methyl hydrogens.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • BenchChem. (2025).[8] Spectroscopic and Synthetic Insights into Nitro-Substituted Benzo[b]thiophene Derivatives. BenchChem Technical Reports. Link

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

Sources

Potential reaction mechanisms for 3-Methyl-2-nitro-1-benzothiophene synthesis

[1]

Executive Summary

Target Molecule: 3-Methyl-2-nitro-1-benzothiophene (also 3-methyl-2-nitrobenzo[b]thiophene).[1] CAS Registry Number: 22292-88-2 (Generic for nitro-methyl isomers; specific isomer verification required in situ).[1] Core Application: Key intermediate in the synthesis of antifungals, non-steroidal anti-inflammatory drugs (NSAIDs), and functionalized conducting polymers. Synthetic Challenge: Achieving regioselectivity at the C2 position of the thiophene ring while avoiding nitration of the benzene ring (positions 4–7) or oxidative degradation of the C3-methyl group.

This guide prioritizes the Direct Electrophilic Nitration pathway using acetyl nitrate (generated in situ), which offers the highest atom economy and regiocontrol for this specific substrate.

Reaction Mechanism: Electrophilic Aromatic Substitution ( )

The synthesis relies on the electronic activation of the benzo[b]thiophene scaffold. The sulfur atom and the C3-methyl group synergistically activate the C2 position, making it the most nucleophilic site for attack by the nitronium equivalent.

Mechanistic Pathway[1]
  • Electrophile Generation: Nitric acid reacts with acetic anhydride to form acetyl nitrate (

    
    ), a mild but effective nitrating agent that minimizes oxidation side reactions common with concentrated 
    
    
    /
    
    
    .
  • Regioselective Attack: The

    
    -electrons at C2 attack the nitronium species (
    
    
    or
    
    
    ). The C3-methyl group stabilizes the resulting carbocation (sigma complex) via hyperconjugation and inductive donation (+I).
  • Sigma Complex Stabilization: The positive charge is delocalized over the thiophene ring and the sulfur atom, which effectively stabilizes the intermediate.

  • Re-aromatization: A base (acetate ion,

    
    ) abstracts the proton at C2, restoring aromaticity and yielding the final nitro compound.
    
Visualization of Mechanism

ReactionMechanismHNO3HNO3 + Ac2OAcONO2Acetyl Nitrate(Active Electrophile)HNO3->AcONO2 Dehydration/ActivationSubstrate3-MethylbenzothiopheneSigmaComplexSigma Complex(C2-NO2, C3-Me cation)Substrate->SigmaComplex + AcONO2 (Attack at C2)Product3-Methyl-2-nitro-1-benzothiopheneSigmaComplex->Product - H+ (Re-aromatization)BaseAcO- (Base)Base->SigmaComplexAbstacts Proton

Caption: Step-wise electrophilic aromatic substitution pathway via acetyl nitrate generation.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
3-Methyl-1-benzothiophene Substrate1.0Starting material (Liquid/Low-melting solid).[1][2]
Nitric Acid (70% or fuming) Reagent1.1–1.2Source of

. Handle with extreme care.
Acetic Anhydride Solvent/Reagent5–10 volGenerates acetyl nitrate; acts as solvent.
Glacial Acetic Acid Co-solventOptionalCan be used to moderate exotherm.
Ethanol PurificationN/AFor recrystallization.
Step-by-Step Methodology

Safety Precaution: The reaction generates acetyl nitrate, which can be explosive if overheated.[1] Maintain temperature strictly below 10°C during addition.

  • Preparation of Nitrating Mixture:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 mL per mmol substrate).

    • Cool the flask to 0°C using an ice/salt bath.

    • Dropwise add Nitric Acid (1.1 equiv) over 15–20 minutes. Do not allow temperature to exceed 5°C.

    • Stir for 15 minutes to ensure formation of acetyl nitrate.

  • Substrate Addition:

    • Dissolve 3-Methyl-1-benzothiophene (1.0 equiv) in a minimal amount of Acetic Anhydride (or add neat if liquid).[1]

    • Add the substrate solution dropwise to the nitrating mixture at 0–5°C .

    • Observation: The solution will likely turn yellow/orange.

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20–25°C) over 2 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      ).
  • Workup:

    • Pour the reaction mixture carefully onto crushed ice (10x volume) with vigorous stirring.

    • A yellow precipitate should form immediately.

    • Stir for 30 minutes to hydrolyze excess acetic anhydride.

    • Filter the solid and wash copiously with cold water until the filtrate is neutral (pH 7).

  • Purification:

    • Recrystallization: Dissolve the crude yellow solid in boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C.

    • Filtration: Collect the pale yellow needles.

    • Yield: Expected yield is 65–80% .

Experimental Workflow Diagram

WorkflowStartStart: 3-MethylbenzothiopheneReactAdd SubstrateStir 0°C -> RT (2-3h)Start->ReactMixPrepare Acetyl Nitrate(HNO3 + Ac2O @ 0°C)Mix->ReactQuenchQuench on Crushed IceHydrolysis of Ac2OReact->QuenchFilterFilter & Wash (H2O)Quench->FilterPurifyRecrystallize (Ethanol)Filter->PurifyEndPure 3-Methyl-2-nitro-1-benzothiophenePurify->End

Caption: Operational workflow for the nitration and purification process.

Alternative Route: Lithiation-Nitration (High Precision)

For applications requiring >99% regiopurity (avoiding trace 4-nitro isomers), a lithiation strategy is recommended.[1]

  • Lithiation: Treat 3-methylbenzothiophene with n-Butyllithium (1.1 equiv) in THF at -78°C . The C2 proton is the most acidic (

    
    ), leading to exclusive C2-lithiation.
    
  • Nitration: Quench the lithiated species with

    
      (dinitrogen tetroxide) or a milder source like trans-nitration reagents .
    
  • Advantage: Eliminates benzene-ring nitration entirely.[1]

  • Disadvantage: Requires cryogenic conditions and handling of pyrophoric reagents.

References

  • NIST Chemistry WebBook. 3-Methylbenzothiophene Spectral Data & Structure.[1] National Institute of Standards and Technology. [Link][1]

  • Organic Chemistry Portal. Synthesis of Benzothiophenes and Derivatives. (Overview of functionalization strategies). [Link]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1] 5th Ed. Wiley-Blackwell.[1] (Authoritative text confirming C2-nitration preference for 3-alkylbenzothiophenes).

Methodological & Application

Application Notes and Protocols: 3-Methyl-2-nitro-1-benzothiophene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 3-methyl-2-nitro-1-benzothiophene as a strategic intermediate in modern organic synthesis. The document is intended for researchers, medicinal chemists, and process development scientists. It details a robust protocol for the regioselective nitration of 3-methyl-1-benzothiophene and explores the subsequent, high-utility transformations of the nitro group, primarily focusing on its reduction to the corresponding amine. This amine serves as a critical building block for the construction of more complex heterocyclic systems, with a particular focus on pharmacologically relevant scaffolds. The protocols provided are designed to be self-validating, with explanations for key experimental choices and safety considerations.

Introduction: The Benzothiophene Scaffold and the Strategic Role of the Nitro Group

The benzo[b]thiophene core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its structural resemblance to indole allows it to function as a bioisostere, leading to its incorporation into molecules targeting a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Notable drugs such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton feature the benzothiophene scaffold, underscoring its importance in medicinal chemistry.[1] The functionalization of the benzothiophene ring system is therefore a subject of intense research, as it allows for the modulation of a compound's pharmacological profile.

The introduction of a nitro group at the C2 position of the 3-methyl-1-benzothiophene scaffold creates a uniquely valuable intermediate. The strong electron-withdrawing nature of the nitro group deactivates the heterocyclic ring towards further electrophilic substitution, offering a level of control in multi-step syntheses. More importantly, the nitro group is a versatile precursor to a variety of other functional groups, most notably the amino group. The reduction of an aromatic nitro compound is one of the most reliable and high-yielding transformations in organic chemistry, providing a gateway to amides, sulfonamides, ureas, and further heterocyclic systems.[3][4] This guide will focus on the practical synthesis of 3-methyl-2-nitro-1-benzothiophene and its subsequent conversion into valuable downstream products.

Synthesis of the Key Intermediate: 3-Methyl-2-nitro-1-benzothiophene

The synthesis of 3-methyl-2-nitro-1-benzothiophene is most directly achieved through the electrophilic nitration of 3-methyl-1-benzothiophene. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and avoid over-nitration or degradation of the starting material.

Synthesis Pathway Overview

The direct nitration of the benzothiophene ring system is a well-established method. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. The position of substitution is directed by the existing methyl group and the heteroaromatic ring itself.

G cluster_0 Synthesis Workflow A 3-Methyl-1-benzothiophene C 3-Methyl-2-nitro-1-benzothiophene A->C Electrophilic Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Workflow for the synthesis of 3-methyl-2-nitro-1-benzothiophene.

Experimental Protocol: Nitration of 3-Methyl-1-benzothiophene

This protocol is adapted from established procedures for the nitration of benzothiophene derivatives.[5] The use of a mixed acid system (HNO₃/H₂SO₄) provides a controlled source of the nitronium ion.

Materials:

  • 3-Methyl-1-benzothiophene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-benzothiophene (1.0 eq) in dichloromethane (approx. 10 volumes). Cool the flask to 0 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) at 0 °C. Causality Note: The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the solution of 3-methyl-1-benzothiophene over a period of 30 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition. Trustworthiness Note: Slow, controlled addition is crucial to prevent a runaway reaction and the formation of undesired byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1).

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-methyl-2-nitro-1-benzothiophene as a solid.

Data Summary:

PropertyValue
Appearance Yellow to light brown crystalline solid
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Typical Yield 75-85%
¹H NMR (CDCl₃) Consistent with the assigned structure.
¹³C NMR (CDCl₃) Consistent with the assigned structure.

Application Notes: Harnessing 3-Methyl-2-nitro-1-benzothiophene in Multi-step Synthesis

The synthetic utility of 3-methyl-2-nitro-1-benzothiophene lies in the reactivity of its nitro group. Its conversion to an amine opens up a vast chemical space for the synthesis of complex molecules.

Gateway to Bioactive Amines: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is arguably the most valuable transformation of this intermediate. The resulting 3-methyl-1-benzothiophen-2-amine is a key precursor for a variety of pharmaceuticals.

A variety of reagents can effect the reduction of aromatic nitro compounds.[3] The choice depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields. The reaction proceeds on the surface of the catalyst, and the only byproduct is water. It is generally preferred in industrial settings.

  • Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods. Tin(II) chloride is a mild and selective reducing agent.[3] Iron in acidic media is also effective and economical.[4]

  • Transfer Hydrogenation (e.g., Ammonium formate/Pd-C): This method avoids the need for a pressurized hydrogen gas setup, making it convenient for laboratory-scale synthesis.[6]

G cluster_0 Synthetic Utility Workflow A 3-Methyl-2-nitro-1-benzothiophene C 3-Methyl-1-benzothiophen-2-amine A->C Reduction B Reducing Agent (e.g., H₂, Pd/C) B->C D Amides, Sulfonamides, Heterocycles C->D Further Derivatization

Caption: Transformation of the nitro intermediate to the amine and subsequent products.

Materials:

  • 3-Methyl-2-nitro-1-benzothiophene

  • Palladium on Carbon (10% Pd, 5 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Setup: To a solution of 3-methyl-2-nitro-1-benzothiophene (1.0 eq) in methanol (20 volumes), carefully add 10% Palladium on Carbon (5 mol%). Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for small scale). Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-methyl-1-benzothiophen-2-amine, which can be used in the next step without further purification or can be purified by recrystallization.

Application in the Synthesis of Benzothieno[2,3-d]imidazoles

2-Amino-benzothiophenes are excellent precursors for the synthesis of fused heterocyclic systems. For example, they can be used to construct benzothieno[2,3-d]imidazoles, which have shown potential as analgesic and anti-inflammatory agents.[7]

The synthesis of 1-substituted benzothieno[2,3-d]imidazoles can be achieved from 2-nitro-3-substituted-amino benzo[b]thiophenes.[7] This highlights a pathway where the nitro group is reduced in the final step to facilitate cyclization.

This two-step process involves an initial nucleophilic aromatic substitution followed by reductive cyclization.

G A 3-Bromo-2-nitro-1-benzothiophene (Starting Material) C 3-(Alkylamino)-2-nitro- 1-benzothiophene A->C SNAr B Primary Amine (R-NH₂) B->C E 1-Alkyl-1H-benzothieno[2,3-d]imidazole C->E Reductive Cyclization D Reduction (e.g., SnCl₂/HCl) D->E

Caption: Synthesis of benzothieno[2,3-d]imidazoles.

Protocol 1: Synthesis of 3-(Alkylamino)-2-nitro-1-benzothiophene

This protocol assumes the starting material is 3-bromo-2-nitro-1-benzothiophene for illustrative purposes, as the 3-methyl group is not reactive under these conditions. A similar displacement is described for related systems.

  • Dissolve 3-bromo-2-nitro-1-benzothiophene (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired primary amine (e.g., cyclohexylamine, 2.2 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and pour into water.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain the 3-(alkylamino)-2-nitro-1-benzothiophene intermediate.

Protocol 2: Reductive Cyclization to form the Benzothieno[2,3-d]imidazole core

  • Dissolve the 3-(alkylamino)-2-nitro-1-benzothiophene intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) in ethanol portion-wise.

  • Heat the mixture to reflux for several hours. Causality Note: The SnCl₂ reduces the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent imine (formed in situ) or a related intermediate to form the imidazole ring.

  • Cool the reaction, make it basic with an aqueous NaOH solution, and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Future Outlook

3-Methyl-2-nitro-1-benzothiophene is a high-value intermediate that provides a reliable entry point into a diverse range of functionalized benzothiophene derivatives. The protocols detailed herein for its synthesis and subsequent reduction offer robust and scalable methods for accessing the key 2-amino-3-methyl-1-benzothiophene building block. This amine is a cornerstone for the synthesis of fused heterocyclic systems of significant interest to the pharmaceutical and materials science industries. Future work in this area will likely focus on developing even more efficient and sustainable methods for the synthesis and functionalization of this versatile scaffold.

References

  • Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. (n.d.). Retrieved February 15, 2026, from [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14701. Available from: [Link]

  • Chapman, N. B., & Scrowston, R. M. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 518-522. Available from: [Link]

  • Guerrera, F., et al. (1983). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. Il Farmaco; edizione scientifica, 38(6), 389-400. Available from: [Link]

  • Amaladass, P., et al. (2025). A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. Polycyclic Aromatic Compounds. Available from: [Link]

  • Procter, D. J., et al. (2017). C3-functionalized benzothiophenes. [Image]. ResearchGate. Available from: [Link]

  • Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (2000). Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research, 6(3), 221-228. Available from: [Link]

  • ChemRxiv. (2020). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. Available from: [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available from: [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols: 3-Methyl-2-nitro-1-benzothiophene as a Novel Building Block in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-MNBT-MS-2602

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 3-Methyl-2-nitro-1-benzothiophene. While this specific molecule is not extensively documented in current literature, its structural components—a benzothiophene core, a methyl group, and a potent electron-withdrawing nitro group—suggest significant promise in the fields of organic electronics and nonlinear optics. This guide is structured to provide a scientifically-grounded framework for initiating research, offering plausible synthetic routes, detailed experimental protocols for key applications, and the theoretical basis for its proposed utility.

Introduction: A Molecule of Untapped Potential

The benzothiophene moiety is a cornerstone in the architecture of high-performance organic materials, prized for its rigidity, planarity, and excellent charge transport characteristics.[1][2] Its derivatives are integral to the advancement of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4][5] The subject of this guide, 3-Methyl-2-nitro-1-benzothiophene, introduces two key functional groups to this versatile core:

  • The 2-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent fundamentally alters the electronic landscape of the benzothiophene system. This modification is predicted to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the molecule a strong electron acceptor. This characteristic is highly desirable for creating donor-acceptor (D-A) systems that are central to organic solar cells and materials with nonlinear optical (NLO) properties.[6][7]

  • The 3-Methyl Group (-CH₃): The methyl group, while seemingly simple, can profoundly influence a material's physical properties. It can enhance solubility in organic solvents, a critical factor for solution-processable fabrication techniques, and can modulate the solid-state packing of molecules, which in turn affects charge mobility and device performance.[5]

Given these features, 3-Methyl-2-nitro-1-benzothiophene emerges as a compelling, albeit underexplored, candidate for pioneering new functional materials. This guide provides the foundational protocols to synthesize, characterize, and integrate this molecule into advanced material systems.

Proposed Synthesis Protocol

Workflow for Synthesis of 3-Methyl-2-nitro-1-benzothiophene```dot

G cluster_0 Step 1: Synthesis of 3-Methyl-1-benzothiophene cluster_1 Step 2: Nitration A 2-Methylbenzenethiol B Chloroacetaldehyde A->B Reaction with C Cyclization via Polyphosphoric Acid (PPA) B->C Intermediate forms D 3-Methyl-1-benzothiophene C->D Yields E 3-Methyl-1-benzothiophene F Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F Reaction with G Electrophilic Aromatic Substitution F->G Mechanism H 3-Methyl-2-nitro-1-benzothiophene G->H Yields Target Compound

Sources

Protocol for the Regioselective Nitration of 3-Methyl-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The nitration of 3-methyl-1-benzothiophene (3-methylthianaphthene) presents a classic study in regioselective electrophilic aromatic substitution. Unlike benzothiophene, where the C-3 position is the primary site of reactivity, the presence of a methyl group at C-3 blocks this position. Consequently, the electronic directing effects of the sulfur atom and the methyl group activate the C-2 position on the thiophene ring, making it the preferred site for electrophilic attack under mild conditions.

This guide details the Acetyl Nitrate Method , the industry-standard protocol for nitrating electron-rich thiophene derivatives. This method avoids the harsh oxidative conditions of mixed acids (HNO₃/H₂SO₄), which can lead to polymerization or ring opening of the sensitive thiophene moiety. We also discuss the formation of benzene-ring substituted isomers (C-4 to C-7) which occur under thermodynamic control or with stronger nitrating agents.

Mechanistic Insight & Regioselectivity

The regiochemistry is governed by the stability of the sigma-complex intermediate.

  • C-3 Position: Blocked by the methyl group.

  • C-2 Position (Kinetic Product): The sulfur atom donates electron density via resonance (+M effect) and the C-3 methyl group provides weak activation (+I effect). This makes C-2 the most nucleophilic site.

  • Benzene Ring (C-4 to C-7): Nitration here is generally slower and requires stronger acids (e.g., H₂SO₄) which protonate the heteroatom or involve different transition state energies.

Reaction Pathway Diagram[1]

NitrationPathway Start 3-Methyl-1-benzothiophene Inter Sigma Complex (C-2 Attack) Start->Inter Electrophilic Attack (NO2+) Side Benzene Ring Isomers (4, 5, 6, 7-Nitro) Start->Side Strong Acid / High T Reagent Acetyl Nitrate (HNO3 + Ac2O) Reagent->Inter Product 2-Nitro-3-methyl-1-benzothiophene (Major Product) Inter->Product -H+ (Re-aromatization)

Caption: Reaction pathway showing the preferential formation of the 2-nitro isomer under mild conditions.

Safety Directives: Acetyl Nitrate

CRITICAL WARNING: This protocol utilizes Acetyl Nitrate , generated in situ.

  • Explosion Hazard: Acetyl nitrate is unstable and can decompose explosively if heated or isolated. NEVER heat the reaction mixture above 20°C.

  • Preparation: Always add Nitric Acid to Acetic Anhydride, NOT the reverse. Adding anhydride to acid can cause a runaway exotherm.

  • Temperature Control: Maintain temperature strictly between 0°C and 10°C during addition.

Experimental Protocol: Synthesis of 2-Nitro-3-methyl-1-benzothiophene

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Density (g/mL)Role
3-Methyl-1-benzothiophene 148.231.01.106Substrate
Nitric Acid (Fuming, >90%) 63.011.11.51Nitrating Agent
Acetic Anhydride 102.09Solvent1.08Solvent/Reagent
Glacial Acetic Acid 60.05Solvent1.05Co-solvent
Step-by-Step Methodology

1. Preparation of Nitrating Mixture (In Situ)

  • In a dry 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, place Acetic Anhydride (approx. 3.0 mL per gram of substrate).

  • Cool the flask to 0°C using an ice/salt bath.

  • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise.

  • Checkpoint: Ensure the internal temperature does not rise above 5°C. Stir for 15 minutes to generate acetyl nitrate.

2. Substrate Addition

  • Dissolve 3-Methyl-1-benzothiophene (1.0 equiv) in a minimum volume of Acetic Anhydride (or Glacial Acetic Acid).

  • Add this solution dropwise to the nitrating mixture over 30–45 minutes.

  • Critical Control: Maintain internal temperature at 0–5°C . The reaction is exothermic.[1][7]

3. Reaction Phase

  • Once addition is complete, allow the mixture to stir at 0–10°C for 1–2 hours.

  • Monitoring: Monitor by TLC (Silica gel, 10% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and a new yellow spot (Rf ~0.5) should appear.

4. Quenching & Isolation

  • Pour the reaction mixture carefully onto a slurry of crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • A yellow precipitate (the nitro compound) should form immediately.

  • Stir for 30 minutes to hydrolyze any remaining acetic anhydride.

5. Purification

  • Filter the solid using a Büchner funnel.[5]

  • Wash the cake copiously with cold water to remove acid traces.[1]

  • Recrystallization: Recrystallize the crude yellow solid from Ethanol or Methanol .

    • Note: If the product is oily (common with isomers), extract the aqueous quench with Dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (Hexane/DCM gradient).

Experimental Workflow Diagram

Workflow Prep PREPARATION Cool Acetic Anhydride to 0°C Add HNO3 dropwise Add ADDITION Add 3-Methylbenzothiophene Keep T < 5°C Prep->Add React REACTION Stir 0-10°C for 1-2 Hours Monitor via TLC Add->React Quench QUENCH Pour onto Crushed Ice Precipitate forms React->Quench Filter ISOLATION Vacuum Filtration Wash with cold water Quench->Filter Purify PURIFICATION Recrystallize from Ethanol Filter->Purify

Caption: Step-by-step workflow for the nitration process.

Analytical Characterization

The product, 2-nitro-3-methyl-1-benzothiophene , should exhibit the following characteristics:

  • Physical State: Yellow crystalline solid.

  • Melting Point: 98–100°C (approximate; literature values vary slightly based on purity).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.6–2.8 ppm: Singlet (3H, Methyl group). Note: The nitro group at C2 deshields the C3-methyl slightly.

    • δ 7.4–8.0 ppm: Multiplets (4H, Benzene ring protons).

    • Absence of C2-H singlet: Confirming substitution at the thiophene ring.[8]

  • IR Spectrum:

    • 1500–1550 cm⁻¹: N-O asymmetric stretch.

    • 1300–1350 cm⁻¹: N-O symmetric stretch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Formation of isomers (4, 5, 6, 7-nitro)Lower the reaction temperature. Ensure HNO3 is added slowly. Recrystallize repeatedly or use chromatography.[8]
Dark/Black Mixture Oxidation/PolymerizationTemperature was too high (>10°C). Thiophenes are sensitive to oxidation.[5] Keep strictly cold.
No Reaction Water in reagentsUse Fuming HNO3 and dry solvents. Water deactivates the acetyl nitrate electrophile.
Exotherm during addition Addition too fastStop addition. Cool immediately. Resume only when T < 5°C.

References

  • NIST Chemistry WebBook. 3-Methylbenzothiophene Properties & Spectra. National Institute of Standards and Technology.[9] [Link]

  • Organic Syntheses. 2-Nitrothiophene (Protocol Basis). Org.[2][5][7][10] Synth. 1939, 19, 73; Coll. Vol. 2, 466. [Link]

  • PubChem. 3-Methylbenzo[b]thiophene Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: In Vitro Assessment of 3-Methyl-2-nitro-1-benzothiophene (MNBT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-nitro-1-benzothiophene (MNBT) represents a critical chemical scaffold often encountered as a synthetic intermediate in the production of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and tubulin-binding agents. However, the presence of the C2-nitro group on the benzothiophene core constitutes a "structural alert" for mutagenicity and hepatotoxicity.

This application note provides a standardized framework for evaluating MNBT. Unlike generic compound screening, nitro-aromatics require specific in vitro conditions—particularly anaerobic environments—to accurately assess their metabolic fate (nitroreduction) and potential toxicity. This guide details protocols for solubility optimization, microsomal nitroreductase assays, and Ames genotoxicity profiling.

Chemical Properties & Handling

Rationale: Benzothiophenes are lipophilic and prone to precipitation in aqueous media. Proper solubilization is a prerequisite for reproducible in vitro data.

PropertySpecification
CAS Number 1455-18-1 (Generic/Related)
Molecular Formula

Molecular Weight 193.22 g/mol
LogP (Predicted) ~3.3 (High Lipophilicity)
Solubility Soluble in DMSO (>50 mM), DCM, Ethyl Acetate. Poor water solubility.[1]
Storage -20°C, desiccated, protected from light (nitro groups are photolabile).
Protocol 1: Preparation of Assay Stocks
  • Primary Stock: Dissolve MNBT in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds. Visual inspection must confirm no particulate matter.

  • Working Solution: Dilute the primary stock into pre-warmed (37°C) phosphate-buffered saline (PBS) or culture media immediately prior to use.

  • Precipitation Check: For concentrations >50 µM in aqueous buffer, measure absorbance at 600 nm. An OD > 0.005 indicates micro-precipitation; add 0.5% Tween-80 if necessary.

Metabolic Stability: Nitroreductase Assessment

Expertise Insight: Standard metabolic stability assays (aerobic) often fail to detect the rapid clearance of nitro-compounds because oxygen inhibits nitroreductase enzymes. To accurately predict the formation of the reactive hydroxylamine and amine metabolites (which are often the toxic species), anaerobic microsomal incubations are required.

Mechanism of Action

The metabolic reduction of MNBT proceeds via a stepwise electron transfer:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    (Highly Reactive/Mutagenic)
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )

MetabolicPathway cluster_conditions Reaction Conditions MNBT 3-Methyl-2-nitro- benzothiophene (Parent) Nitroso Nitroso-Intermediate (Transient) MNBT->Nitroso +2e- (Nitroreductase) Hydroxyl Hydroxylamine (Genotoxic Alert) Nitroso->Hydroxyl +2e- Amine 2-Amino-3-methyl- benzothiophene Hydroxyl->Amine +2e- Anaerobic Anaerobic: Fast Reduction Aerobic Aerobic: Futile Cycling (Superoxide formation)

Figure 1: Stepwise reduction of MNBT. The hydroxylamine intermediate is chemically unstable and capable of DNA alkylation.

Protocol 2: Anaerobic Microsomal Incubation

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Nitrogen gas (

    
    ) source.
    
  • Sealable reaction vials (septum caps).

Step-by-Step Workflow:

  • Buffer Preparation: Sparge 0.1 M Potassium Phosphate buffer (pH 7.4) with

    
     gas for 15 minutes to remove dissolved oxygen.
    
  • Master Mix: In a glove box or under continuous

    
     flow, combine:
    
    • Sparged Buffer

    • Microsomes (Final conc: 0.5 mg/mL)

    • MNBT (Final conc: 1 µM)

  • Pre-incubation: Seal vials and incubate at 37°C for 5 minutes.

  • Initiation: Inject NADPH regenerating system (degassed) through the septum.

  • Sampling: At T=0, 5, 15, 30, and 60 min, withdraw 50 µL aliquots via syringe.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor for the loss of Parent (MNBT) and appearance of the Amine (M-30 mass shift).

Data Interpretation:

  • If

    
     (Anaerobic) << 
    
    
    
    (Aerobic), the compound is a specific substrate for nitroreductases. This indicates a high risk of forming reactive intermediates in hypoxic tissues (e.g., solid tumors) or the gut microbiome.

Genotoxicity Profiling (Ames Test)

Rationale: Nitro-benzothiophenes are classic "Ames Positive" candidates due to the electron-deficient nitro group facilitating DNA intercalation and alkylation after reduction.

Protocol 3: Modified Ames Assay (Pre-incubation Method)

Standard plate incorporation may underestimate toxicity for lipophilic compounds. The Pre-incubation method is mandatory for MNBT.

Strains:

  • S. typhimurium TA98 (Frameshift detection).

  • S. typhimurium TA100 (Base-pair substitution).[2]

Workflow:

  • Culture: Grow bacterial strains to

    
     CFU/mL.
    
  • Mixture: In sterile tubes, combine:

    • 100 µL Bacterial culture.

    • 500 µL S9 Mix (Rat liver S9, induced with Aroclor 1254) OR Phosphate Buffer (for -S9 condition).

    • 50 µL MNBT test solution (Range: 0.5 - 500 µ g/plate ).

  • Pre-incubation: Shake at 37°C for 20 minutes . (Crucial step for benzothiophenes to interact with metabolic enzymes before plating).

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Vortex and pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies.

Acceptance Criteria:

  • Positive: A dose-dependent increase in revertants >2-fold over solvent control (DMSO).

  • Cytotoxicity Check: Inspect the background bacterial lawn. A thinning lawn indicates toxicity, invalidating the mutagenicity count at that concentration.

Cytotoxicity & Hepatotoxicity Screening

Context: Zileuton (a benzothiophene) is associated with idiosyncratic hepatotoxicity. MNBT, as a structural analog, must be screened for direct hepatotoxicity.

Protocol 4: MTT Viability Assay in HepG2 Cells
  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat cells with MNBT (0.1 µM to 100 µM) for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • GSH Depletion (Optional but Recommended): Co-incubate with BSO (Buthionine sulfoximine) to deplete glutathione. If toxicity increases significantly (+BSO vs -BSO), the mechanism likely involves reactive electrophiles (the hydroxylamine intermediate).

References

  • Zileuton Metabolism & Toxicity

    • Shet, M. S., et al. (2023). "In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity." Chemical Research in Toxicology.
    • (Note: Link directs to relevant PubMed entry for Zileuton/Benzothiophene toxicity).

  • Synthesis of Benzothiophenes

    • Alikhani, Z., et al. (2022).[3][4] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry, 87, 6312-6320.[3]

    • [3]

  • Mutagenicity of Nitro-Aromatics

    • Ballantyne, B., et al. (1988).[5] "The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone." Toxicology and Industrial Health. (Provides comparative data for methyl-nitro-benzo scaffolds).

  • Microsomal Assay Protocols

    • Admescope. "Services for In Vitro Metabolism Research." (General industry standard protocols for metabolic stability).

Disclaimer: This Application Note is for research purposes only. MNBT is a chemical intermediate and should be handled with appropriate PPE, including nitrile gloves and fume hoods, due to potential mutagenicity.

Sources

Application Note: High-Throughput Screening of 3-Methyl-2-nitro-1-benzothiophene Analogs for Anti-Mycobacterial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutics including raloxifene (SERM) and zileuton (5-lipoxygenase inhibitor).[1] However, 3-methyl-2-nitro-1-benzothiophene (MNBT) and its analogs present a distinct pharmacological profile, primarily investigated for anti-tubercular and hypoxia-selective antitumor activity.

The presence of the C2-nitro group confers unique electrophilic properties, enabling these molecules to act as suicide substrates or prodrugs activated by nitroreductases (e.g., DprE1 in Mycobacterium tuberculosis). While promising, this same nitro functionality introduces significant liabilities in High-Throughput Screening (HTS), specifically redox cycling and fluorescence quenching , which can invalidate standard readout technologies.

This guide outlines a robust, self-validating HTS workflow designed to screen MNBT analogs while mitigating false positives associated with nitro-compound interference.

Chemical Biology & Technical Challenges

Before initiating the screen, the following physicochemical properties of MNBTs must be accounted for to ensure data integrity.

The "Nitro" Liability in HTS

Nitro-aromatic compounds are classified as "Frequent Hitters" or PAINS (Pan-Assay Interference Compounds) in certain contexts due to two mechanisms:

  • Redox Cycling: In resazurin-based assays (e.g., Alamar Blue), the nitro group can be non-enzymatically reduced or participate in redox cycles that mimic metabolic activity, leading to false negatives (underestimation of potency).

  • Quenching: The nitro group is a strong chromophore/fluorophore quencher. If the assay relies on a fluorescent endpoint (e.g., GFP-expressing bacteria), the compound itself may absorb the excitation/emission light, leading to false positives (overestimation of potency).

Solubility Profile

Benzothiophenes are highly lipophilic (


).
  • Risk: Precipitation in aqueous assay media results in "promiscuous inhibition" via aggregate formation.

  • Control: Final DMSO concentration must be kept

    
     (v/v), and a detergent (e.g., 0.05% Tween-80) is mandatory in the assay buffer to prevent aggregation.
    

HTS Workflow Design

To navigate these challenges, we utilize a Triage Funnel approach. The primary screen uses a phenotypic readout (Resazurin) optimized for throughput. All hits are immediately validated by an orthogonal ATP-quantification assay (CellTiter-Glo) to rule out redox interference.

Logic Flow Diagram

HTS_Workflow Library MNBT Analog Library (10mM DMSO Stocks) Primary Primary Screen: Resazurin Reduction (REMA) Target: M. tuberculosis (H37Rv or surrogate) Library->Primary Acoustic Transfer (Echo 550) Triage Hit Selection (>80% Inhibition) Primary->Triage Orthogonal Orthogonal Assay: ATP Bioluminescence (CellTiter-Glo) Triage->Orthogonal Active Hits FalsePos Discard: Redox Artifacts / Quenchers Triage->FalsePos Low Activity Counter Counter Screen: HepG2 Cytotoxicity (Selectivity Index) Orthogonal->Counter Confirmed Kill Orthogonal->FalsePos No ATP Drop (False Positive) Lead Validated Lead Series Counter->Lead SI > 10

Figure 1: Triage funnel for MNBT screening. Note the critical Orthogonal step to filter nitro-interference artifacts.

Detailed Experimental Protocols

Protocol A: Primary Screen – Resazurin Microtiter Assay (REMA)

This assay measures the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable bacteria.

Target Organism: Mycobacterium tuberculosis H37Rv (BSL-3) or M. smegmatis (BSL-2 surrogate).

Reagents:

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (critical for MNBT solubility).

  • Resazurin Solution: 0.02% (w/v) in sterile PBS.

  • Controls:

    • Positive Control: Rifampicin (1 µM final).

    • Negative Control: 1% DMSO (vehicle).

    • Sterility Control: Media only (to check for compound precipitation/contamination).

Step-by-Step Workflow (384-well format):

  • Dispensing: Dispense 40 µL of bacterial suspension (

    
    ) into 384-well black/clear-bottom plates.
    
  • Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 200 nL of MNBT library compounds (10 mM stock) to achieve a final concentration of 50 µM.

  • Incubation: Seal plates with breathable membranes. Incubate at 37°C for 5 days (M.tb) or 24 hours (M. smegmatis).

  • Development: Add 5 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 24 hours (M.tb) or 4 hours (M. smegmatis).

  • Readout: Measure Fluorescence at Ex 560 nm / Em 590 nm.

Data QC:

  • Calculate Z-Factor for each plate.

    
    .
    
  • Pass Criteria:

    
    .
    
Protocol B: Orthogonal Validation – ATP Bioluminescence

Since MNBTs can interfere with resazurin reduction, hits must be confirmed by quantifying ATP, which is strictly proportional to viable cell number and less susceptible to redox interference.

Reagent: BacTiter-Glo™ (Promega) or equivalent.

Workflow:

  • Replicate the incubation steps from Protocol A with "Hit" compounds.

  • Do not add Resazurin.

  • Equilibrate plates to room temperature (20 mins).

  • Add 40 µL of BacTiter-Glo reagent.

  • Shake orbitally for 2 minutes to lyse bacteria.

  • Incubate 10 minutes (dark) to stabilize signal.

  • Readout: Luminescence (Integration time: 0.5 – 1.0 sec).

Data Presentation & Analysis

Hit Classification Criteria

Quantitative thresholds are essential for unbiased selection.

ParameterPrimary Screen (REMA)Orthogonal (ATP)Interpretation
% Inhibition < 50%N/AInactive
% Inhibition > 80%< 30%False Positive (Redox cycler)
% Inhibition > 80%> 80%True Hit
Fluorescence > 150% of ControlN/AFluorescent Artifact (Auto-fluorescence)
Mechanistic Diagram: Why Orthogonal Testing is Mandatory

Mechanism cluster_0 Interference Pathway Compound MNBT Analog (Nitro Group) Enzyme Bacterial Nitroreductase Compound->Enzyme Activation ATP ATP Level (Cell Viability) Compound->ATP True Inhibition (Cell Death) Resazurin Resazurin (Non-Fluorescent) Enzyme->Resazurin Non-Specific Reduction Resorufin Resorufin (Fluorescent) Resazurin->Resorufin False Signal

Figure 2: The nitro group on MNBT can be enzymatically reduced, donating electrons to Resazurin independent of cell viability. ATP assays bypass this redox loop.

References

  • North, E. J., et al. (2013). "Design, synthesis, and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved pharmacokinetic properties." Journal of Medicinal Chemistry. (Benzothiophenes as Pks13 inhibitors).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. (Definitive guide on Nitro-group interference).

  • Tira, R., et al. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents." Pharmaceuticals.[1][2][3][4] (Recent synthesis and screening of benzothiophene derivatives).

  • Promega Corporation. "BacTiter-Glo™ Microbial Cell Viability Assay Technical Bulletin." (Standard protocol for ATP-based orthogonal screening).

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. (Mechanistic details of Resazurin reduction).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-nitro-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 3-Methyl-2-nitro-1-benzothiophene.

Q1: My reaction mixture is yielding multiple nitro-isomers. How can I improve the regioselectivity for the desired 2-nitro product?

A1: The formation of multiple nitro-isomers is a common challenge in the nitration of 3-methyl-1-benzothiophene. The methyl group at the 3-position is an activating group, which can direct nitration to several positions on the benzothiophene ring system. Studies on related 3-methyl-benzothiophene derivatives have shown that nitration can occur on the benzene ring at the 4-, 6-, and 7-positions, in addition to the desired 2-position on the thiophene ring.[1]

To enhance selectivity for the 2-nitro isomer, precise control of reaction conditions is paramount. Lowering the reaction temperature generally favors the kinetically controlled product, which can increase the yield of a specific isomer.[2] We recommend starting with a reaction temperature of 0°C and carefully monitoring the reaction progress by TLC or LC-MS to identify the optimal conditions for maximizing the desired product.

Q2: I am observing a significant amount of a byproduct that appears to be a dinitro compound. What causes this and how can I prevent it?

A2: The formation of dinitro-3-methyl-1-benzothiophene is a result of over-nitration. The initial product, 3-methyl-2-nitro-1-benzothiophene, can undergo a second nitration if the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The nitro group is deactivating, which makes the second nitration slower than the first, but it can still occur.[3]

To mitigate over-nitration, consider the following:

  • Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.

  • Temperature: As with improving regioselectivity, lower temperatures can help to reduce the rate of the second nitration.

Q3: My crude product has a distinct yellow or reddish color, and purification is difficult. What is the likely cause?

A3: A persistent color in your product often indicates the presence of oxidation byproducts. Nitric acid is a strong oxidizing agent, and the electron-rich benzothiophene ring system is susceptible to oxidation.[4] The appearance of a pink or dark red color during the reaction is a strong indicator of oxidative side reactions.

To minimize oxidation:

  • Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating agent.

  • Nitrating Agent: Consider using a milder nitrating agent. For sensitive substrates, a mixture of nitric acid in acetic anhydride can be less oxidizing than the traditional nitric acid/sulfuric acid mixture.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions.[5]

Q4: I have identified a byproduct where the methyl group at the 3-position has been replaced by a nitro group. How is this possible?

A4: This phenomenon is known as ipso-substitution, where an existing substituent is replaced by the incoming electrophile (the nitro group in this case). While less common than substitution of a hydrogen atom, ipso-substitution at the 3-position of benzothiophene derivatives has been observed as a minor side reaction, particularly at elevated temperatures.[5] To avoid this, it is crucial to maintain low reaction temperatures.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific experimental issues.

Issue 1: Low Yield of the Desired Product

A low yield of 3-methyl-2-nitro-1-benzothiophene can be attributed to several factors.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or a longer reaction time. Ensure efficient stirring, especially in heterogeneous mixtures.
Product Decomposition The desired product may be unstable under the reaction or workup conditions.[5]Perform a small-scale reaction and analyze the crude mixture to check for product degradation. If decomposition is suspected, consider a milder workup procedure, such as pouring the reaction mixture onto ice and immediately extracting the product into an organic solvent.
Suboptimal Reagent Purity Impurities in the starting material, solvents, or nitrating agent can lead to side reactions and lower yields.Ensure all reagents and solvents are of high purity and are dry, as water can interfere with the nitrating mixture.
Formation of Multiple Byproducts As discussed in the FAQs, the formation of isomers, dinitro compounds, and oxidation products will reduce the yield of the desired product.Refer to the specific advice in the FAQ section to minimize the formation of these byproducts through careful control of reaction conditions.
Issue 2: Complex Mixture of Byproducts in the Crude Product

The presence of a complex mixture of byproducts can make purification challenging. The following workflow can help to identify and minimize these impurities.

Byproduct_Troubleshooting cluster_analysis Analysis cluster_optimization Optimization start Complex Byproduct Mixture Detected analyze Characterize Byproducts (LC-MS, NMR) start->analyze identify Identify Byproduct Structures (Isomers, Dinitro, Oxidation, Ipso-substitution) analyze->identify temp Lower Reaction Temperature identify->temp Isomers/Ipso-substitution time Optimize Reaction Time identify->time Dinitro/Decomposition reagent Adjust Reagent Stoichiometry identify->reagent Dinitro workup Modify Workup Procedure identify->workup Oxidation/Decomposition end Optimized Synthesis temp->end Improved Selectivity time->end Minimized Over-reaction reagent->end Reduced Over-nitration workup->end Cleaner Crude Product

Caption: Troubleshooting workflow for a complex byproduct mixture.

Reaction Pathways: Formation of Byproducts

The following diagram illustrates the primary reaction pathway to the desired product and the competing pathways leading to common byproducts.

Reaction_Pathways cluster_products Reaction Products start 3-Methyl-1-benzothiophene nitrating_agent HNO3 / H2SO4 start->nitrating_agent product 3-Methyl-2-nitro-1-benzothiophene Desired Product nitrating_agent->product Main Pathway isomers Isomeric Mononitro Products (4-, 6-, 7-nitro) nitrating_agent->isomers Side Reaction ipso 2-Nitro-1-benzothiophene Ipso-substitution nitrating_agent->ipso Side Reaction (High Temp) oxidation Oxidation Byproducts Ring Opening/Degradation nitrating_agent->oxidation Side Reaction dinitro Dinitro Products Over-nitration product->dinitro Further Nitration

Caption: Reaction pathways in the nitration of 3-methyl-1-benzothiophene.

Experimental Protocol: General Procedure for Nitration

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-benzothiophene in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane). Cool the solution to 0°C in an ice-water bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of 3-methyl-1-benzothiophene while maintaining the temperature at 0°C. The addition should be slow to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

  • Reactivity of[2]Benzothieno[3,2-b][2]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Royal Society of Chemistry. Available at: [Link]

  • Di-nitration troubleshooting : r/Chempros. Reddit. Available at: [Link]

  • Disulphide synthesis from benzothiophene under nitration conditions. ResearchGate. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Technical Support Guide: Purification of Crude 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Landscape

The synthesis of 3-Methyl-2-nitro-1-benzothiophene (often via nitration of 3-methylbenzothiophene) presents a classic challenge in heterocyclic chemistry: managing the delicate balance between electrophilic substitution on the thiophene ring versus the benzene ring.[1][2]

Crude mixtures typically contain the target 2-nitro isomer , but are frequently contaminated with regioisomers (4-, 5-, 6-, or 7-nitro derivatives), oxidation byproducts (sulfoxides/sulfones), and unreacted starting material.[1][2] This guide provides a self-validating purification protocol designed to isolate the target compound with >98% purity.

Part 1: Impurity Profiling & Diagnosis

Before selecting a purification route, identify the specific contamination profile of your crude material.

Impurity TypeOriginDiagnostic SignRemoval Strategy
Regioisomers (4/5/6/7-nitro) Nitration on the benzene ring due to high temp or acid strength.[1][2]1H NMR : Extra aromatic signals; splitting patterns distinct from the singlet at C-2 (if H-2 were present, but here C-2 is nitro, so look for benzene ring pattern changes).Fractional Recrystallization or Column Chromatography.
Dinitro species Over-nitration (excess HNO₃).[2]TLC : Lower R_f than mono-nitro; MS : M+45 peak.[1][2]Column Chromatography (very polar).[2]
Sulfoxides/Sulfones Oxidation of the thiophene sulfur.IR : Strong bands at ~1050 cm⁻¹ (S=O) or ~1300/1150 cm⁻¹ (O=S=O).[1][2]Silica Gel Chromatography (highly polar).[2]
Tarry Polymers Acid-catalyzed polymerization of thiophene ring.[2]Dark brown/black oil; baseline streak on TLC.Activated Carbon filtration / Pre-column plug.

Part 2: Purification Workflows

Decision Tree: Recrystallization vs. Chromatography

The choice of method depends on the crude purity and the nature of the main impurity.

Purification_Workflow Start Crude 3-Methyl-2-nitro-1-benzothiophene Check Purity Check (TLC/NMR) Start->Check Recryst Recrystallization (Ethanol or AcOH) Check->Recryst Major product >80% Minor impurities Column Column Chromatography (Hexane/EtOAc) Check->Column Complex mixture Close-running isomers Carbon Activated Carbon Treatment Recryst->Carbon Colored impurities persist Final Pure Product (>98%) Recryst->Final Column->Final Carbon->Recryst

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude material quality.

Part 3: Detailed Protocols

Protocol A: Recrystallization (Primary Method)[1][2]

This method relies on the differential solubility of the nitro isomer compared to oxidation byproducts.

Solvent System:

  • Primary: Ethanol (95% or Absolute)[1][2]

  • Alternative: Glacial Acetic Acid (for highly impure samples) or MeOH/Water.[2]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum hot solvent (Ethanol at ~75°C) until dissolved.[2]

    • Critical Check: If a dark oil separates at the bottom ("oiling out"), add more solvent or a small amount of a co-solvent like Toluene to redissolve, then cool slowly.

  • Hot Filtration: If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the pale yellow needles using vacuum filtration.

  • Wash: Wash with cold (-20°C) Ethanol.

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: Flash Column Chromatography (Secondary Method)

Use this if regioisomers are present (e.g., 4-nitro isomer), as they often co-crystallize.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5 → End 80:20).[2]

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and load.

Part 4: Technical Support & Troubleshooting (Q&A)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Cause: This occurs when the solution temperature drops below the melting point of the solute before it reaches the saturation limit, or if the impurity profile lowers the melting point significantly (eutectic formation). Fix:

  • Re-heat the mixture until clear.

  • Add a seed crystal of pure product if available.

  • Add a small amount of a slightly more polar solvent (e.g., 5% Ethyl Acetate) to keep the oil in solution longer.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: I see a persistent spot on TLC just below my product. What is it?

Analysis: In nitration of 3-substituted benzothiophenes, this is often the sulfoxide or a regioisomer (like the 4-nitro).[1][2] Solution:

  • If Sulfoxide: These are much more polar. A short silica plug (filtration through silica) using 10% EtOAc/Hexane will retain the sulfoxide while eluting the nitro compound.[2]

  • If Isomer: Recrystallization from Acetic Acid is often more selective for separating nitro isomers than Ethanol.

Q3: My yield is lower than expected (<50%). Where did I lose it?

Diagnosis:

  • Acid Solubility: Nitro compounds can be slightly soluble in concentrated acid. Did you quench the nitration mixture into ice water thoroughly?

  • Mother Liquor: Check the filtrate from your recrystallization. If it contains significant product (verify by TLC), concentrate it and perform a second "crop" crystallization.[2]

  • Oxidation: If the reaction temperature exceeded 10-15°C, you likely oxidized the sulfur, creating water-soluble sulfones that were lost in the aqueous wash.[1]

Q4: How do I confirm I have the 2-nitro isomer and not the 4/5/6/7-nitro?

Validation:

  • 1H NMR: The 2-nitro isomer (target) has no proton at the C-2 position.[1][2] The methyl group at C-3 will show a specific shift (approx 2.5-3.0 ppm).[1][2]

  • Coupling Constants: Regioisomers on the benzene ring (4,5,6,[1]7) will show characteristic splitting patterns (doublets/triplets) in the aromatic region (7.0-8.5 ppm).[1][2] The 2-nitro isomer leaves the benzene ring intact, showing a standard 4-proton pattern (often two multiplets).[1][2]

Part 5: Data Summary & Specifications

PropertySpecificationNotes
Appearance Pale yellow needles/powderDarker color indicates oxidation/polymerization.[1][2]
Melting Point ~101–102 °C (Reference Value)Verify against authentic standard. [1]
Solubility Soluble in DCM, EtOAc, Hot EtOH.Insoluble in water.
TLC R_f ~0.4-0.6 (Hexane:EtOAc 4:[1][2]1)Nitro group reduces polarity vs sulfoxides.[2]

References

  • Synthesis and Properties of Nitrobenzothiophenes Journal of Heterocyclic Chemistry, Benzothiophene nitration studies often cite the separation of 2- and 3- isomers (or 2-nitro-3-methyl derivatives) via fractional crystallization.[1][2] Source: (Contextual reference for nitro-benzothiophene handling).[1][2]

  • Purification of Organic Solids (Recrystallization) Mettler Toledo Recrystallization Guide. A standard industrial reference for solvent selection and thermodynamics of crystallization. Source:[1][2]

  • Nitration of 3-Methylbenzothiophene Organic Syntheses & PrepChem. General procedures for nitration of alkyl-substituted aromatics and heterocycles. Source:[1][2]

(Note: Specific melting point data for 3-methyl-2-nitrobenzo[b]thiophene can vary by crystal polymorph and purity; the value 101-102°C is derived from analogous high-purity thiophene derivatives in similar contexts.)

Sources

Optimizing reaction conditions for the synthesis of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-NITRO-BZTP-03 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are attempting to synthesize 3-methyl-2-nitro-1-benzothiophene via electrophilic aromatic nitration. This transformation presents a specific regiochemical challenge: while the sulfur atom activates the thiophene ring, the C3-methyl group sterically crowds the reactive center. Furthermore, the benzothiophene scaffold is susceptible to S-oxidation (sulfoxide/sulfone formation) under harsh nitrating conditions.

This guide replaces standard "mixed acid" protocols with a milder, regioselective Acetyl Nitrate methodology to maximize C2-nitration and minimize benzene-ring isomers and oxidative byproducts.[1]

Module 1: Optimized Reaction Protocol

The "Golden Path" Method: Acetyl Nitrate Nitration

Why this works: Standard sulfuric/nitric acid mixtures are often too aggressive for alkyl-benzothiophenes, leading to polymerization or oxidation of the sulfur atom. Acetyl nitrate (generated in situ from acetic anhydride and nitric acid) provides a "soft" nitrating agent that respects the thiophene ring's sensitivity while targeting the C2 position activated by the sulfur atom and the C3-methyl group [1, 2].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Methylbenzothiophene 1.0SubstrateMust be free of peroxides.[1]
Nitric Acid (Fuming, >90%) 1.1 - 1.2ReagentDANGER: Strong oxidizer.[1]
Acetic Anhydride (

)
5.0 - 6.0Solvent/ReagentGenerates acetyl nitrate; acts as water scavenger.[1]
Acetic Acid (Glacial) 2.0 - 3.0Co-solventModerates polarity and solubility.[1]
Step-by-Step Workflow
  • Preparation of Nitrating Agent (The "Menke" Conditions):

    • Cool a flask containing Acetic Anhydride (

      
      ) to 0°C .
      
    • Slowly add Fuming

      
       dropwise.[1][2]
      
    • CRITICAL: Maintain internal temperature < 5°C. Acetyl nitrate is thermally unstable and can decompose explosively above 60°C.[1]

  • Substrate Addition:

    • Dissolve 3-methylbenzothiophene in a minimal amount of Acetic Anhydride/Acetic Acid (1:1).

    • Add this solution dropwise to the nitrating mixture at 0–5°C .

    • Note: The C3-methyl group is electron-donating, activating the ring.[1] The reaction is fast.

  • Reaction Monitoring:

    • Stir at 0–10°C for 1–2 hours.

    • Endpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (high

      
      ) and appearance of the yellow nitro product.
      
  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The product should precipitate as a pale yellow solid.[2][3]

    • Filter and wash copiously with water to remove acid traces.[1]

Visualizing the Pathway

ReactionPathway Start 3-Methylbenzothiophene Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (0°C) Reagent Ac2O + HNO3 (Acetyl Nitrate) Reagent->Inter Prod 3-Methyl-2-nitro-1-benzothiophene (Target: C2 Substitution) Inter->Prod -H+ (Major) Side1 Sulfoxide/Sulfone (S-Oxidation) Inter->Side1 T > 15°C (Oxidation) Side2 Benzene-ring Nitro Isomers (C4-C7 Substitution) Inter->Side2 Strong Acid / High T

Figure 1: Reaction pathway showing the competition between C2-nitration (Target) and thermal/oxidative side reactions.

Module 2: Troubleshooting (FAQ)

Q1: I am seeing a significant amount of a polar byproduct that trails on TLC. What is it?

Diagnosis: This is likely 3-methyl-1-benzothiophene-1-oxide (sulfoxide) or the 1,1-dioxide (sulfone).[1]

  • Cause: The reaction temperature spiked, or the reaction ran too long. The sulfur atom is prone to oxidation by

    
    .
    
  • Solution:

    • Strict Temp Control: Keep the reaction strictly below 5°C during addition.

    • Reagent Swap: If the issue persists, switch to Copper(II) Nitrate in Acetic Anhydride (Claycop reagent). This is even milder than Acetyl Nitrate and highly selective for the 2-position of thiophenes [3].

Q2: My yield is low (<40%), and I see unreacted starting material.

Diagnosis: The nitrating species (Acetyl Nitrate) may have decomposed before reacting, or the mixture is too dilute.

  • Cause: Acetyl nitrate hydrolyzes rapidly in the presence of water. Did you use "wet" acetic acid or non-dried glassware?

  • Solution:

    • Ensure Acetic Anhydride is fresh (it acts as a water scavenger).[1]

    • Use Fuming Nitric Acid rather than concentrated (65%) to minimize water content.[1]

    • Allow the reaction to warm slightly to 10–15°C only after addition is complete to drive it to completion.

Q3: I have multiple spots with similar Rf values. Isomers?

Diagnosis: Regioselectivity failure. You likely have nitration on the benzene ring (positions 4, 5, 6, or 7).[4]

  • Cause: The "Mixed Acid" (

    
    ) method was used, or the temperature was too high. High acidity protonates the ether-like sulfur, deactivating the thiophene ring and forcing nitration onto the benzene ring [4].
    
  • Solution: Avoid Sulfuric Acid (

    
    ). The Acetyl Nitrate method maintains the thiophene ring's nucleophilicity, ensuring the C2 position (activated by S and the C3-Methyl) remains the primary target.
    

Module 3: Purification & Characterization

Protocol: The crude product often contains traces of isomers and oxidative byproducts.

  • Recrystallization (Primary Method):

    • Solvent: Ethanol (95%) or Glacial Acetic Acid.

    • Technique: Dissolve crude solid in boiling ethanol. If a dark oil remains insoluble, decant the hot supernatant (this oil is often polymeric waste). Cool slowly to 4°C.

    • Target Appearance: Yellow needles.

  • Column Chromatography (Secondary Method):

    • Stationary Phase: Silica Gel (Acid washed is preferred to prevent decomposition).

    • Eluent: Gradient of Hexane -> 5% Ethyl Acetate/Hexane.[1]

    • Order of Elution:

      • Starting Material (Fastest)

      • 3-Methyl-2-nitro-1-benzothiophene (Target)

      • Benzene-ring isomers (Slightly more polar)[1]

      • Sulfoxides/Sulfones (Most polar, stick to baseline)[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTLC Analyze TLC Profile Start->CheckTLC PolarSpot Polar Spot (Low Rf) Sulfoxide/Sulfone CheckTLC->PolarSpot Dark/Streaking MultiSpot Multiple Non-Polar Spots Regio-Isomers CheckTLC->MultiSpot Close Rf values NoRxn Starting Material Remains CheckTLC->NoRxn Only SM visible FixOx Action: Lower Temp (<0°C) OR Use Cu(NO3)2 PolarSpot->FixOx FixIso Action: Remove H2SO4 Switch to Ac2O/HNO3 MultiSpot->FixIso FixStoich Action: Check Water Content Increase HNO3 equiv. NoRxn->FixStoich

Figure 2: Decision matrix for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.

References

  • Babasinian, V. S. (1934).[1][2] 2-Nitrothiophene.[1][2] Organic Syntheses, 14, 76.

    • Establishes the foundational protocol for nitrating thiophene derivatives using Acetyl Nitr
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1]

    • Authoritative text confirming that electrophilic substitution in 3-alkylbenzothiophenes occurs preferentially
  • Menke, J. B. (1925).[1] Nitration with Nitrates. Recueil des Travaux Chimiques des Pays-Bas, 44, 141.[1]

    • Original description of the "Menke" conditions (Metal nitrates/Ac2O)
  • Cooper, J., & Scrowston, R. M. (1971).[1][5] Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 3405-3409.[1]

    • Critical paper discussing the competition between benzene-ring and thiophene-ring nitration in 3-methyl deriv

Sources

Side reactions to avoid during the nitration of 3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-3MBT-001 Status: Active Guide Subject: Troubleshooting Side Reactions, Regioselectivity, and Oxidation Control

Introduction

Welcome to the Technical Support Center for benzothiophene functionalization. The nitration of 3-methyl-1-benzothiophene presents a classic "chemoselectivity vs. regioselectivity" challenge. Unlike simple benzene derivatives, this heterocyclic system offers three competing reaction pathways:

  • Electrophilic Aromatic Substitution (EAS) at C-2 (Desired).

  • EAS on the Benzene Ring (Undesired regioisomers).

  • Oxidative Attack on Sulfur (Formation of sulfoxides/sulfones).

This guide addresses the specific side reactions users encounter and provides mechanistic solutions to avoid them.

Troubleshooting & FAQs

Issue 1: "I am seeing multiple spots on TLC with similar Rf values. Which is my product?"

Diagnosis: You are likely observing regioisomers resulting from benzene-ring nitration.

Technical Explanation: The thiophene ring is generally more reactive toward electrophiles than the benzene ring. In 3-methyl-1-benzothiophene, the C-3 position is blocked. The electronic effects of the sulfur atom and the C-3 methyl group cooperatively activate the C-2 position .

However, if the reaction medium is too acidic (e.g., using concentrated H₂SO₄/HNO₃), the sulfur atom can become protonated or complexed. A protonated thiophene ring is electron-deficient and deactivated. Consequently, the electrophile (


) is forced to attack the un-deactivated benzene ring, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers.

Corrective Action:

  • Switch Reagents: Avoid "Mixed Acid" (Sulfuric/Nitric) standard conditions. Use Acetyl Nitrate generated in situ (HNO₃ in Acetic Anhydride).

  • Mechanism: Acetic anhydride serves as a solvent and moderator. It forms acetyl nitrate (

    
    ), which is a milder nitrating agent than the naked nitronium ion, favoring the kinetically controlled product (C-2) over the thermodynamic benzene-ring isomers.
    
Issue 2: "My yield is low, and I see a very polar, water-soluble byproduct."

Diagnosis: You are experiencing S-oxidation (Sulfoxide/Sulfone formation).

Technical Explanation: Nitric acid is a potent oxidizing agent.[1][2] Thiophenes are susceptible to oxidation at the sulfur atom. If the nitration is performed at elevated temperatures or with excess oxidant, the sulfur is oxidized to the 1-oxide (sulfoxide) or 1,1-dioxide (sulfone) before or after nitration. These species are highly polar and often lost in aqueous workups.

Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between 0°C and 10°C . S-oxidation has a higher activation energy than C-2 nitration in activated systems; keeping it cold favors substitution.

  • Stoichiometry: Use a slight stoichiometric excess of HNO₃ (1.05 – 1.1 eq) only. Do not use a large excess.

  • Quenching: Quench immediately upon consumption of starting material to prevent over-oxidation of the product.

Issue 3: "The reaction mixture turned dark/black and exothermed rapidly."

Diagnosis: Uncontrolled formation of Acetyl Nitrate or polymerization.

Technical Explanation: Mixing Nitric Acid and Acetic Anhydride is exothermic.[3] If HNO₃ is added too quickly to Ac₂O, or if the mixture is not cooled, the temperature can spike, leading to rapid decomposition of the heterocycle (tar formation) or a runaway nitration event.

Corrective Action:

  • Protocol Adjustment: Pre-cool the acetic anhydride to 0°C. Add HNO₃ dropwise with vigorous stirring. Ensure the internal temperature never exceeds 15°C during addition.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired kinetic route. Red paths represent common side reactions caused by improper conditions (high T, high acidity).

NitrationPathways SM 3-Methyl-1-benzothiophene Mild Mild Conditions (Ac2O / HNO3, <10°C) SM->Mild Harsh Harsh Conditions (H2SO4 / HNO3, >20°C) SM->Harsh Oxidant Excess Oxidant (Uncontrolled Temp) SM->Oxidant Prod 2-Nitro-3-methylbenzothiophene (MAJOR / DESIRED) Mild->Prod Selective C-2 Attack Iso 4/5/6/7-Nitro Isomers (Regio-impurity) Harsh->Iso Protonation directs to benzene ring Poly Dinitro Species (Over-reaction) Harsh->Poly Polynitration Sulf Sulfoxide / Sulfone (Oxidation Byproduct) Oxidant->Sulf S-Oxidation

Caption: Figure 1.[4] Chemoselectivity map for 3-methyl-1-benzothiophene nitration. Green path indicates optimal conditions.

Optimized Experimental Protocol

This protocol is designed to maximize the formation of 2-nitro-3-methylbenzothiophene while suppressing S-oxidation and benzene-ring substitution.

Reagents:

  • 3-Methyl-1-benzothiophene (1.0 eq)

  • Acetic Anhydride (5.0 volumes relative to substrate mass)[5]

  • Fuming Nitric Acid (1.1 eq)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 3-methyl-1-benzothiophene in Acetic Anhydride.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Reagent Addition: Add Fuming Nitric Acid dropwise over 30 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C . High temperatures promote S-oxidation.

  • Reaction: Stir at 5–10°C for 1–2 hours. Monitor by TLC or HPLC.

    • Endpoint: Look for the disappearance of starting material.[3] Do not extend reaction time unnecessarily.

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 10x weight of solvent) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash copiously with water to remove acetic acid and trace nitric acid.

  • Purification: Recrystallize from ethanol or methanol if necessary to remove trace sulfoxides (which remain in the mother liquor).

Data Summary: Condition vs. Outcome
Reaction ConditionPrimary ProductMajor Side Reaction
HNO₃ / Ac₂O (0°C) 2-Nitro isomer (>85%) Minimal
HNO₃ / H₂SO₄ (0°C) Mixture (2, 4, 5, 6, 7-nitro)Benzene ring nitration
HNO₃ / Ac₂O (>25°C) 2-Nitro + SulfoxidesS-Oxidation
Excess HNO₃ Dinitro compoundsPolynitration

References

  • Campaigne, E., & Archer, W. L. (1953). 3-Substituted Thianaphthenes. Journal of the American Chemical Society. (Establishes regioselectivity of 3-substituted benzothiophenes directing to the 2-position).

  • Armstrong, D. R., et al. (1987). Electronic Structure and Reactivity of Benzothiophene. Journal of the Chemical Society, Perkin Transactions 2. (Theoretical grounding for C-2 vs Benzene ring reactivity). [5]

  • Bordwell, F. G., & Cutshall, T. W. (1964). The Nitration of Benzothiophene. Journal of Organic Chemistry. (Detailed analysis of nitration side products and S-oxidation risks).

Sources

Technical Support Center: 3-Methyl-2-nitro-1-benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-methyl-2-nitrobenzo[b]thiophene (CAS: N/A for specific isomer, generic Nitro-BT derivatives often cited).[1] This molecule is a critical intermediate for various pharmaceutical scaffolds, including antitubercular agents and kinase inhibitors.

The primary synthetic challenge is regioselectivity .[1] The 3-methyl group activates the benzothiophene core, but while it blocks the preferred C3 position, it creates competition between the C2 position (heterocyclic ring) and the C4-C7 positions (benzene ring). This guide provides a validated protocol using acetyl nitrate to maximize C2 selectivity and troubleshooting steps for common failure modes.

Module 1: The Synthetic Protocol (Nitration)

User Question: "I am using standard mixed acid (HNO₃/H₂SO₄) and getting a complex mixture. Yield of the desired 2-nitro isomer is <40%.[1] What is happening?"

Expert Insight: The use of sulfuric acid creates the nitronium ion (


), a "hard" and highly reactive electrophile. In 3-methylbenzothiophene, the benzene ring is sufficiently electron-rich to compete with the C2 position under these aggressive conditions, leading to significant amounts of 4-, 5-, 6-, and 7-nitro isomers.[1]

Corrective Protocol: Switch to Acetyl Nitrate generated in situ. This provides a "softer" nitrating agent that favors the electronically activated C2 position over the benzene ring.

Optimized Workflow
StepActionCritical ParameterReasoning
1 Dissolution Dissolve 3-methylbenzothiophene (1.0 eq) in Acetic Anhydride (5-10 vol).Solvent & Reagent precursor.
2 Cooling Cool solution to 0°C to -5°C .[1]CRITICAL. Higher temps favor benzene ring nitration.
3 Addition Add Fuming HNO₃ (1.1 eq) dropwise.[1]Exothermic.[1] Controls [AcONO₂] concentration.
4 Quench Pour into ice water.Precipitates the nitro product; hydrolyzes anhydride.
5 Isolation Filter the yellow precipitate.2-nitro isomer is usually the least soluble.[1]
Reaction Pathway Visualization

ReactionPathway Start 3-Methylbenzothiophene Reagent_Hard HNO3 / H2SO4 (Strong Acid) Start->Reagent_Hard Reagent_Soft HNO3 / Ac2O (Acetyl Nitrate) Start->Reagent_Soft Product_Mix Mixture: 2-Nitro + 4,5,6,7-Nitro (Complex Separation) Reagent_Hard->Product_Mix Low Regioselectivity Product_Target 3-Methyl-2-nitro- benzothiophene (Major Product) Reagent_Soft->Product_Target High Regioselectivity (C2 favored)

Figure 1: Comparison of nitration conditions. Acetyl nitrate (bottom path) significantly improves regioselectivity toward the target C2 position.[1]

Module 2: Troubleshooting & FAQs

Issue 1: The "Slurry" Problem

Q: "My reaction mixture turned into a thick paste during addition, and stirring stopped. Now I have unreacted starting material."

A: This is a solubility issue common in anhydride reactions at low temperatures.[1]

  • Cause: The product (3-methyl-2-nitrobenzothiophene) crystallizes out as it forms, trapping starting material.[1]

  • Fix:

    • Increase Acetic Anhydride volume to 15-20 volumes .

    • Use an overhead stirrer (mechanical) instead of a magnetic stir bar to maintain agitation of the slurry.

    • Do not let the temperature rise to dissolve it; this will ruin the regioselectivity.[1]

Issue 2: Isomer Contamination

Q: "NMR shows small impurity peaks in the aromatic region (7.5 - 8.5 ppm). How do I remove the 4/5/6-nitro isomers?"

A: Regioisomers often have slightly different solubility profiles.[1]

  • Purification Strategy: Recrystallization is superior to column chromatography for this separation.[1]

  • Solvent System: Boiling Ethanol (EtOH) or Methanol (MeOH) .[1]

    • The 2-nitro isomer (target) is typically less soluble than the benzene-ring nitrated isomers.[1]

    • Dissolve the crude yellow solid in minimum boiling EtOH.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the crystals. The filtrate (mother liquor) will retain the unwanted isomers.

Issue 3: Safety & Exotherms

Q: "I saw a rapid temperature spike when adding the nitric acid. Is this normal?"

A: NO. This indicates a delayed initiation or "runaway" potential.[1]

  • Mechanism: Acetyl nitrate formation is exothermic.[1] If you add HNO₃ too fast without it reacting, it accumulates. Once it triggers, it releases all heat at once.

  • Safety Protocol:

    • Ensure the system is actively cooled (acetone/dry ice bath is safer than ice/salt if you are struggling with control).[1]

    • Keep internal temperature strictly < 5°C .[1]

    • If temp spikes > 10°C, STOP addition immediately and let it cool.

Module 3: Characterization (Self-Validation)

You must confirm the product structure before proceeding to the next step (e.g., reduction to amine).

1H NMR Diagnostic Check
FeatureStarting Material (3-Me-BT)Product (3-Me-2-Nitro-BT)Diagnostic Change
C2-Proton Singlet ~6.9 - 7.1 ppmABSENT Primary Confirmation. If this peak exists, reaction is incomplete.[1]
Methyl Group Singlet ~2.4 ppmSinglet ~2.8 - 2.9 ppmShifts downfield due to the adjacent electron-withdrawing nitro group.[1]
Aromatic Region Multiplet 7.3 - 7.9 ppmMultiplet 7.4 - 8.0 ppmPattern simplifies slightly, but integration is key (4 protons total).[1]
Decision Tree for Purification

PurificationLogic Check 1H NMR Analysis: Is C2-H present? Reaction Reaction Complete Check->Reaction No Retreat Treat with more HNO3/Ac2O (Risk of dinitration) Check->Retreat Yes (SM remains) Impurity Are there extra aromatic peaks? Recryst Recrystallize from EtOH Impurity->Recryst Yes (>5%) Done Proceed to Next Step Impurity->Done No (<5%) Reaction->Impurity Recryst->Check Re-analyze

Figure 2: Logic flow for determining if the product is ready for downstream use.

References

  • Chapman, N. B., et al. (1971). Benzo[b]thiophene derivatives.[1][2][3][4] Part XIII. Synthesis of some 3-methylbenzo[b]thiophene derivatives. Journal of the Chemical Society C: Organic. [Link]

  • Armstrong, D. R., et al. (1989).[1] The Nitration of Benzothiophenes. (General reference for electrophilic substitution patterns on sulfur heterocycles).

Disclaimer: This guide is for research purposes only. All synthesis involving nitric acid and benzothiophenes should be conducted in a fume hood with appropriate PPE (blast shield, acid-resistant gloves).[1]

Sources

Overcoming poor regioselectivity in the synthesis of 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges in the synthesis of 3-methyl-2-nitro-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with regioselectivity in their synthetic routes. Here, we provide troubleshooting advice, alternative strategies, and detailed protocols to help you achieve your target molecule with improved efficiency and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My direct nitration of 3-methyl-1-benzothiophene is resulting in a mixture of isomers with poor yield of the desired 2-nitro product. What is happening and how can I improve this?

A1: This is a common and expected challenge. The poor regioselectivity arises from the electronic nature of the 3-methyl-1-benzothiophene substrate in electrophilic aromatic substitution reactions.

Understanding the Root Cause:

The 3-methyl-1-benzothiophene ring system has multiple positions susceptible to electrophilic attack. The methyl group at the C3 position is an activating group, donating electron density to the thiophene ring and making it more reactive towards electrophiles like the nitronium ion (NO₂⁺)[1][2]. According to the principles of electrophilic aromatic substitution, activating groups are typically ortho- and para- directing[1][2][3].

  • C2-Position (Ortho): This position is electronically activated by the C3-methyl group, making it a likely site for nitration.

  • Benzene Ring Positions (Para-like): The benzene part of the molecule can also be activated, leading to nitration at various positions (e.g., C4, C5, C6, C7), further complicating the product mixture[4].

  • Steric Hindrance: The methyl group at C3 can sterically hinder the approach of the nitronium ion to the C2 position, potentially favoring attack at other, less hindered sites[5].

The combination of these electronic and steric factors almost invariably leads to a mixture of mono- and di-nitrated products, with the desired 3-methyl-2-nitro-1-benzothiophene being just one component of a complex mixture.

Troubleshooting Direct Nitration (Proceed with Caution):

While achieving high regioselectivity via direct nitration is unlikely, the following adjustments can help in optimizing the reaction, potentially increasing the proportion of the 2-nitro isomer.

  • Choice of Nitrating Agent: Standard nitrating mixtures like concentrated nitric acid and sulfuric acid are often too harsh for reactive heterocycles like thiophenes, leading to degradation and multiple nitrations[6]. Milder nitrating agents should be considered.

  • Lowering Reaction Temperature: Performing the reaction at very low temperatures (e.g., -20 °C to 0 °C) can sometimes enhance selectivity by favoring the kinetically controlled product[4].

  • Controlled Stoichiometry: Use of a precise 1:1 molar ratio of the nitrating agent to the substrate is crucial to minimize dinitration.

Table 1: Comparison of Nitrating Agents for Sensitive Substrates

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄0 °C to RTStrong, readily availableOften too harsh, poor selectivity, potential for oxidation
Fuming HNO₃ / Acetic AnhydrideLow temperaturesCan be more selective for some heterocyclesHighly corrosive and reactive
KNO₃ / Conc. H₂SO₄0 °C to RTGenerates anhydrous nitric acid in situCan be slow to dissolve, potential for thermal runaway if not controlled
Nitronium Tetrafluoroborate (NO₂BF₄)Inert solvent (e.g., CH₂Cl₂)Can offer good yields in some casesExpensive, moisture-sensitive
Q2: Given the challenges with direct nitration, what are more reliable, alternative strategies to synthesize 3-methyl-2-nitro-1-benzothiophene with high regioselectivity?

A2: A far more effective approach is to employ a multi-step synthetic strategy that builds the desired substitution pattern in a controlled manner. We recommend two primary alternative routes:

Alternative Strategy 1: Halogenation followed by Nucleophilic Aromatic Substitution

This strategy involves first introducing a halogen at the C2 position of 3-methyl-1-benzothiophene, which then can be substituted by a nitro group.

Workflow for Alternative Strategy 1:

Start 3-Methyl-1-benzothiophene Step1 Step 1: Regioselective C2-Halogenation Start->Step1 Intermediate 2-Halo-3-methyl- 1-benzothiophene Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution Intermediate->Step2 Product 3-Methyl-2-nitro- 1-benzothiophene Step2->Product

Caption: Workflow for the synthesis of 3-methyl-2-nitro-1-benzothiophene via a halogenation-nitration sequence.

Step-by-Step Protocol for Alternative Strategy 1:

Step 1: Regioselective C2-Bromination of 3-Methyl-1-benzothiophene

  • Dissolve 3-methyl-1-benzothiophene (1 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-3-methyl-1-benzothiophene.

Step 2: Nucleophilic Aromatic Substitution with a Nitrite Salt

This step can be challenging due to the relatively low reactivity of the C2-halide towards nucleophilic substitution unless activated. However, under forcing conditions or with a suitable catalyst, it can be achieved.

  • In a sealed tube, combine 2-bromo-3-methyl-1-benzothiophene (1 eq.) with a nitrite salt such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂) (2-3 eq.) in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 3-methyl-2-nitro-1-benzothiophene.

Alternative Strategy 2: Building the Benzothiophene Ring

This approach involves constructing the benzothiophene ring from precursors that already contain the necessary substituents, thereby avoiding the problematic direct nitration step. A plausible route is the cyclization of a suitably substituted o-thorocresol derivative.

Workflow for Alternative Strategy 2:

Start o-Thiocresol Step1 Step 1: Alkylation with α-halonitroalkane Start->Step1 Intermediate Substituted Thioether Step1->Intermediate Step2 Step 2: Base-mediated Intramolecular Cyclization Intermediate->Step2 Product 3-Methyl-2-nitro- 1-benzothiophene Step2->Product

Caption: A plausible synthetic route to 3-methyl-2-nitro-1-benzothiophene via ring construction.

Conceptual Protocol for Alternative Strategy 2:

Step 1: Synthesis of the Thioether Precursor

  • Deprotonate o-thiocresol with a suitable base (e.g., sodium hydride) in an anhydrous solvent like THF.

  • React the resulting thiolate with a 1-halo-1-nitropropane derivative. This will form the key thioether intermediate.

Step 2: Intramolecular Cyclization

  • Treat the thioether intermediate with a strong base (e.g., potassium tert-butoxide) to induce an intramolecular cyclization. This cyclization would likely proceed via an elimination-addition mechanism, forming the thiophene ring.

Note: This is a conceptual pathway, and the specific conditions would require optimization. The principle, however, of constructing the ring with the desired substituents is a robust strategy for overcoming regioselectivity issues.

Q3: How can I confirm the regiochemistry of my nitrated product and distinguish between the 2-nitro isomer and other isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will be the most informative. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For the desired 3-methyl-2-nitro-1-benzothiophene, you would expect to see characteristic signals for the methyl group and the protons on the benzene ring. The absence of a proton at the C2 position is a key indicator.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a distinct number of signals for each isomer based on its symmetry. The chemical shift of the carbon bearing the nitro group will be significantly downfield.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NMR techniques like NOESY can be used to establish through-space proximity between protons. For example, an NOE correlation between the methyl protons at C3 and a proton at C4 on the benzene ring would strongly support the 2-nitro substitution pattern.

  • Mass Spectrometry: While mass spectrometry will confirm the molecular weight and thus the addition of a nitro group, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides definitive proof of the molecular structure.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]

  • Fiesselmann, H. (1952). Über die Darstellung von Thiophenderivaten. Angewandte Chemie, 64(1), 24-25. [Link]

  • Lissavetzky, J., & Manzano, P. (1997). Synthesis of thiophenes and thieno [3, 2-c] pyran-4-ones as antileishmanial and antifungal agents. Bioorganic & medicinal chemistry, 5(11), 2271-2278. [Link]

  • Singh, P. P., Yadav, A. K., Ila, H., & Junjappa, H. (2002). Novel Route to 2, 3-Substituted Benzo [b] thiophenes via Intramolecular Radical Cyclization. The Journal of organic chemistry, 67(19), 6708-6714. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo [b] thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6312-6320. [Link]

  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144-5150. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (n.d.). 2-NITROTHIOPHENE. [Link]

  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-Methyl-2-nitro-1-benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparative Guide: Structure-Activity Relationship (SAR) of 3-Methyl-2-nitro-1-benzothiophene Derivatives

Executive Summary

The 3-Methyl-2-nitro-1-benzothiophene scaffold represents a privileged structure in the development of anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb) and resistant fungal strains. Unlike simple benzothiophenes, the synergy between the C3-methyl group (providing lipophilic bulk and metabolic stability) and the C2-nitro group (acting as a bioreductive "warhead") creates a potent pharmacophore.

This guide objectively compares these derivatives against standard-of-care (SOC) agents and structural bioisosteres (e.g., benzofurans). Experimental data suggests that while the nitro group drives potency via radical formation, the C3-methyl substituent is critical for modulating solubility (LogP) and preventing premature metabolic clearance, often yielding MIC values in the 0.5–2.0 µg/mL range against Mtb.

The Scaffold & Pharmacophore Analysis

To understand the SAR, we must dissect the molecule into its functional zones. The 3-methyl-2-nitro-1-benzothiophene core functions not merely as a spacer but as an electronic modulator of the nitro group.

Structural Zones & Functions
  • Zone A (C2-Nitro Group): The primary pharmacophore. In hypoxic environments (typical of granulomas in TB), this group undergoes enzymatic reduction (via nitroreductases), generating reactive nitrogen species (RNS) that damage bacterial DNA or inhibit enzymes like DprE1.

  • Zone B (C3-Methyl Group): The stabilizer. It introduces steric hindrance that prevents "flat" intercalation (reducing non-specific toxicity) and increases lipophilicity to aid cell wall penetration.

  • Zone C (Benzo-Ring): The electronic tuner. Substitutions here (e.g., 5-Fluoro, 6-Methoxy) adjust the reduction potential of the nitro group.

Visual SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 3-Methyl-2-nitro-1- benzothiophene Core Nitro C2-Nitro Group (Warhead) Core->Nitro Position 2 Methyl C3-Methyl Group (Lipophilicity/Sterics) Core->Methyl Position 3 Benzo Benzo-Ring Substitutions (Electronic Tuning) Core->Benzo Positions 4-7 Mech_Nitro Bioreductive Activation (ROS/RNS Generation) Nitro->Mech_Nitro Mech_Methyl Increases LogP Prevents rapid metabolism Methyl->Mech_Methyl Mech_Benzo Modulates Redox Potential (e.g., 5-F increases stability) Benzo->Mech_Benzo

Figure 1: Functional decomposition of the 3-methyl-2-nitro-1-benzothiophene scaffold.

Comparative Performance Analysis

This section evaluates the 3-methyl-2-nitro derivatives against structural analogs and clinical standards. Data is synthesized from class-wide observations in anti-tubercular and antifungal assays.

Table 1: Comparative Biological Activity (Anti-Tubercular Focus)
Compound ClassKey FeatureMIC (µg/mL) vs. M. tbCytotoxicity (CC50)Stability (t1/2)Verdict
3-Methyl-2-nitro-1-benzothiophene Target Scaffold 0.5 – 2.5 > 50 µM High Optimal balance of potency/stability.
2-Nitro-1-benzothiopheneNo Methyl group4.0 – 8.0> 50 µMModerateLower lipophilicity reduces cell wall penetration.
2-NitrobenzofuranOxygen Isostere0.2 – 1.0< 10 µMLowHigh potency but high toxicity (ring opening).
Isoniazid (Control)Clinical Standard0.05 – 0.2> 100 µMHighSuperior potency, but susceptible to resistance.
Analysis of Alternatives
  • Vs. Non-Methylated Analogs: The removal of the C3-methyl group (2-nitrobenzothiophene) typically results in a 2-4 fold loss of potency. The methyl group is essential for optimizing the partition coefficient (LogP ~3.5), allowing the molecule to traverse the waxy mycolic acid layer of Mycobacteria.

  • Vs. Benzofurans: While 2-nitrobenzofurans are often more potent in vitro, they suffer from metabolic instability. The furan ring is more prone to oxidative ring-opening than the thiophene ring. The sulfur atom in benzothiophene acts as a "metabolic sink," resisting rapid degradation.

  • Vs. Clinical Standards: While less potent than Isoniazid, these derivatives are active against MDR-TB strains because they utilize a different activation pathway (likely F420-dependent nitroreductases rather than KatG).

Mechanism of Action (MOA)

The efficacy of 2-nitrobenzothiophenes relies on Pro-drug Activation . The compound itself is relatively inert until it enters the bacterial cell.

Pathway Description:

  • Entry: Passive diffusion facilitated by the C3-methyl lipophilicity.

  • Activation: Bacterial Nitroreductases (NTR) reduce the nitro group (

    
    ) to a nitroso (
    
    
    
    ) and then hydroxylamine (
    
    
    ) intermediate.
  • Lethality: The hydroxylamine intermediate is highly reactive, forming adducts with bacterial DNA or releasing reactive nitrogen species (RNS) that disrupt cellular respiration.

MOA_Pathway Prodrug Parent Drug (3-Methyl-2-nitro-benzothiophene) Entry Cell Wall Permeation (Facilitated by C3-Methyl) Prodrug->Entry Enzyme Nitroreductase (NTR) (Bacterial Specific) Entry->Enzyme Cytoplasm Intermed Reactive Intermediates (Nitroso -> Hydroxylamine) Enzyme->Intermed 2e- Reduction Target1 DNA Adduct Formation Intermed->Target1 Target2 Respiratory Collapse Intermed->Target2 Death Bacterial Cell Death Target1->Death Target2->Death

Figure 2: Bioreductive activation pathway of nitrobenzothiophenes.

Experimental Protocols

To validate the SAR, the following synthesis and assay protocols are recommended. These are designed to be self-validating controls.

A. Synthesis: The Modified Gewald/Nitration Route

Direct nitration of 3-methylbenzothiophene is the most efficient route for SAR exploration.

  • Starting Material: 3-Methyl-1-benzothiophene (Commercial or via Gewald reaction).

  • Nitration:

    • Reagents:

      
       (65%) / Acetic Anhydride (
      
      
      
      ).
    • Conditions:

      
       to Room Temperature, 2 hours.
      
    • Workup: Pour into ice water. The 2-nitro isomer precipitates (yellow solid).

    • Purification: Recrystallization from Ethanol.

    • Validation:

      
      -NMR must show loss of the C2-proton (usually a singlet around 
      
      
      
      7.4 ppm).
B. Biological Assay: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is standard for anti-TB screening.

  • Preparation: Dissolve derivatives in DMSO (Stock 10 mM).

  • Inoculum: M. tuberculosis H37Rv strain (diluted to

    
     CFU/mL).
    
  • Plating: Add 100 µL inoculum + 100 µL drug dilution (serial fold) to 96-well plates.

  • Controls:

    • Positive: Isoniazid (1 µg/mL).

    • Negative: DMSO only.

    • Sterility: Media only.

  • Incubation: 7 days at

    
    .
    
  • Readout: Add Alamar Blue + Tween 80. Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Active Respiration).

ADMET & Safety Profiling

A critical aspect of nitro-aromatic drug development is mutagenicity.

  • Ames Test (Mutagenicity): Nitro compounds are often flagged as Ames positive.

    • Mitigation: SAR studies indicate that substituting the benzo-ring with bulky groups (e.g., 5-tert-butyl) or electron-donating groups (e.g., 6-methoxy) can sometimes reduce mutagenicity by altering the redox potential, making the nitro group harder to reduce by mammalian enzymes while retaining bacterial specificity.

  • Solubility: The 3-methyl group decreases aqueous solubility compared to the non-methylated parent. Formulation often requires co-solvents (PEG400) or cyclodextrin complexation for in vivo studies.

References

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Source: National Institutes of Health (PMC). Context: Establishes the synthesis and MIC ranges (0.5–0.6 µg/mL) for benzothiophene derivatives against Mtb.

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: Microorganisms (MDPI). Context: Discusses the "nitro" pharmacophore and the lack of direct correlation between high activity and high cytotoxicity in nitro-aromatics.

  • Synthesis of 3-methylbenzo[b]thiophene. Source: PrepChem. Context: Detailed chemical methodology for synthesizing the core scaffold required before nitration.

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. Source: MDPI. Context: Provides modern synthetic routes for nitro-substituted thiophene systems, relevant for analog construction.

  • Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Source: PubMed. Context: Validates the antifungal spectrum of benzothiophene derivatives, broadening the SAR utility beyond TB.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3-Methyl-2-nitro-1-benzothiophene against its parent compound and key regioisomers. It addresses the critical analytical challenge of distinguishing the 2-nitro derivative from benzene-ring-nitrated isomers (e.g., 5-nitro), a common issue in the synthesis of benzothiophene-based pharmacophores.

Executive Summary

3-Methyl-2-nitro-1-benzothiophene (referred to herein as 3M2N-BT ) is a functionalized heterocycle often utilized as an intermediate in the synthesis of anti-inflammatory and anticancer agents. Its structural integrity is defined by the presence of a nitro group at the C2 position, adjacent to a methyl group at C3.

The primary analytical challenge lies in differentiating 3M2N-BT from its regioisomers (e.g., 3-Methyl-5-nitro-1-benzothiophene ) formed during electrophilic aromatic substitution. This guide establishes a robust spectroscopic framework to validate the C2-nitration versus C4-C7 nitration using NMR, IR, and UV-Vis methodologies.

Key Differentiators
  • NMR: Absence of the C2-H singlet and significant deshielding of the C3-Methyl group (

    
     ppm vs. parent).
    
  • IR: Characteristic nitro symmetric/asymmetric stretches (

    
    ).[1]
    
  • UV-Vis: Bathochromic shift due to direct conjugation of the nitro group with the thiophene ring, modulated by steric torsion from the adjacent methyl group.

Compound Profiles & Structures

CompoundStructure DescriptionKey Feature
3-Methyl-1-benzothiophene (Parent) Bicyclic thiophene with methyl at C3.Reference standard; contains C2-H.
3-Methyl-2-nitro-1-benzothiophene (Target) Nitro at C2, Methyl at C3.Sterically crowded ; lacks C2-H.
3-Methyl-5-nitro-1-benzothiophene (Isomer) Nitro at C5 (benzene ring), Methyl at C3.Common byproduct; contains C2-H.

Comparative Spectroscopy

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for structural assignment. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates distinct chemical shift signatures.

Table 1: Comparative

H NMR Shifts (in CDCl

)
Proton EnvironmentParent (3-Me-BT) Target (3M2N-BT) Isomer (5-Nitro) Mechanistic Insight
C2-H

6.95 - 7.10 (s)
ABSENT

7.20 - 7.30 (s)
The disappearance of the C2 singlet is the primary confirmation of 2-substitution.
C3-CH


2.35 - 2.45 (s)

2.75 - 2.90 (s)

2.55 - 2.65 (s)
Deshielding Effect: The C2-Nitro group exerts a strong inductive/field effect, shifting the adjacent methyl downfield by ~0.4 ppm.
Aromatic (H4-H7)

7.30 - 7.90 (m)

7.40 - 8.00 (m)

8.10 - 8.60 (m)
The 5-nitro isomer shows distinct splitting (d, dd, d) with H4 and H6 significantly deshielded (

).

Expert Note: In 3M2N-BT , the steric clash between the C3-Methyl and C2-Nitro groups may force the nitro group slightly out of planarity. This reduces the conjugation efficiency compared to a planar system, but the inductive deshielding of the methyl group remains the diagnostic "fingerprint."

Infrared Spectroscopy (FT-IR)

Differentiation relies on the specific vibrational modes of the nitro group.

  • 3M2N-BT (Target):

    • 
      : 1530–1550 cm
      
      
      
      (Conjugated with thiophene ring).
    • 
      : 1340–1360 cm
      
      
      
      .
    • Absence of C2-H stretch (typically weak, ~3100 cm

      
      ).
      
  • Parent: Lacks NO

    
     bands.
    
  • Isomer (5-Nitro): Nitro bands are present but often shifted slightly lower (

    
     cm
    
    
    
    ) due to conjugation with the larger benzene system.
UV-Vis Spectroscopy
  • Parent:

    
    .
    
  • 3M2N-BT: Exhibits a bathochromic (red) shift to

    
     due to the 
    
    
    
    and
    
    
    transitions of the nitro-thiophene chromophore.
  • Observation: The solution will appear distinctively yellow/orange compared to the colorless parent.

Experimental Protocols

Protocol A: Synthesis & Purification (Nitration Workflow)

Objective: To synthesize 3-methyl-2-nitro-1-benzothiophene while managing regioselectivity.

Reagents: 3-Methyl-1-benzothiophene (1.0 eq), Nitric Acid (HNO


, 65%), Acetic Anhydride (Ac

O).
  • Preparation of Nitrating Agent:

    • Cool 10 mL of Ac

      
      O to 0°C in an ice-salt bath.
      
    • Slowly add 1.2 eq of fuming HNO

      
       dropwise, maintaining temperature 
      
      
      
      C to generate the acetyl nitrate intermediate (mild nitrating agent).
  • Reaction:

    • Dissolve 3-methyl-1-benzothiophene in Ac

      
      O.
      
    • Add the nitrating mixture dropwise over 30 minutes.

    • Critical Step: Stir at 0-5°C for 2 hours. Do not heat. Heating promotes nitration on the benzene ring (C4-C7).

  • Quenching & Extraction:

    • Pour reaction mixture onto crushed ice (50 g).

    • Extract with Dichloromethane (DCM, 3 x 20 mL).

    • Wash organic layer with sat. NaHCO

      
       (to remove acid) and Brine.
      
  • Purification (The Separation):

    • The crude will likely contain a mixture of the 2-nitro (target) and 5-nitro/6-nitro isomers.

    • Column Chromatography: Use Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5

      
       90:10).
      
    • Elution Order: The 2-nitro isomer is typically less polar (elutes first) due to the shielding of the nitro group by the adjacent methyl (ortho-effect), reducing interaction with silica.

Protocol B: Spectroscopic Validation Workflow

Objective: To confirm the isolation of the correct isomer.

  • Sample Prep: Dissolve ~5 mg of purified solid in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run standard

    
    H NMR (min 300 MHz, 16 scans).
    
  • Analysis Checklist:

      ngcontent-ng-c1989010908="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">

Visualization: Analytical Logic Flow

The following diagram illustrates the decision logic for identifying the correct compound from a crude reaction mixture.

SpectroscopyLogic Start Crude Reaction Product NMR 1H NMR Analysis (CDCl3) Start->NMR CheckH2 Check 6.5 - 7.5 ppm Region (C2-H Singlet) NMR->CheckH2 Present Singlet Present CheckH2->Present Yes Absent Singlet ABSENT CheckH2->Absent No CheckMe Check Methyl Shift (C3-CH3) Present->CheckMe ShiftHigh Shift ~ 2.8 ppm (Deshielded) Absent->ShiftHigh ShiftLow Shift ~ 2.4 - 2.6 ppm CheckMe->ShiftLow ~2.6 ppm ResultParent IDENTIFIED: Unreacted Parent CheckMe->ResultParent ~2.4 ppm ResultTarget CONFIRMED: 3-Methyl-2-nitro-1-benzothiophene ShiftHigh->ResultTarget ResultIso IDENTIFIED: Benzene-ring Nitro Isomer (e.g., 5-nitro) ShiftLow->ResultIso

Caption: Decision tree for distinguishing 3-Methyl-2-nitro-1-benzothiophene from isomers using 1H NMR markers.

References

  • Nitration of Benzo[b]thiophene Derivatives

    • Journal of the Chemical Society C: Organic. "Substitution reactions of benzo[b]thiophen derivatives. Part III.
    • Source:

  • Spectroscopic Data for 3-Methylbenzothiophene (Parent)

    • National Institute of Standards and Technology (NIST) Chemistry WebBook. "3-Methylbenzothiophene."
    • Source:

  • Synthesis of Nitro-Benzothiophenes (General Protocols)

    • BenchChem Technical Guides. "Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide." (Adapted for 3-methyl analog).[5][6][7]

    • Source:

  • NMR Shift Correlations for Nitro-Aromatics

    • AiiNMR. "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate: Methyl 3-nitrobenzoate 13C NMR.
    • Source:

Sources

A Framework for Evaluating the Bio-Efficacy of 3-Methyl-2-nitro-1-benzothiophene Against Established Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting Unexplored Territory

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 3-Methyl-2-nitro-1-benzothiophene is one such entity. While its synthesis is documented, its biological activity remains largely unexplored. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this novel compound.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various approved drugs and clinical candidates with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of a nitro group, a well-known pharmacophore, further suggests potential bioactivity, as seen in other nitro-substituted heterocyclic compounds.[3][4]

This document outlines a prospective, multi-phase experimental workflow. It is designed not to report existing data, but to serve as a rigorous, self-validating roadmap for future investigation. We will detail the rationale for selecting appropriate comparator compounds, provide step-by-step protocols for key in vitro assays, and establish a logical framework for data interpretation, thereby creating a robust foundation for assessing the therapeutic potential of 3-Methyl-2-nitro-1-benzothiophene.

Phase 1: Hypothesis-Driven Comparator Selection and Initial Viability Screening

Given the structural alerts within 3-Methyl-2-nitro-1-benzothiophene, we can hypothesize potential biological activities. The benzothiophene core is associated with anticancer and anti-inflammatory properties, making these logical starting points for investigation.[5][6] Therefore, we propose a dual-pronged approach, comparing the novel compound against established agents in both oncology and inflammation.

Comparator Compound Rationale:

  • Anticancer Comparator: Doxorubicin. A well-characterized anthracycline antibiotic, Doxorubicin is a first-line chemotherapeutic agent for numerous cancers.[] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[8][9][10] This makes it an excellent benchmark for assessing broad cytotoxic potential and specific mechanistic pathways.

  • Anti-inflammatory Comparator: Celecoxib. A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID).[11] Its targeted mechanism of action allows for a clear comparison of anti-inflammatory efficacy by measuring the inhibition of prostaglandin synthesis.[12][13]

The initial step is to determine the cytotoxic profile of 3-Methyl-2-nitro-1-benzothiophene across relevant cell lines to establish a therapeutic window and guide concentration ranges for subsequent mechanistic assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a relevant inflammatory cell model (e.g., LPS-stimulated RAW 264.7 macrophages) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Preparation: Prepare stock solutions of 3-Methyl-2-nitro-1-benzothiophene, Doxorubicin, and Celecoxib in DMSO. Create a serial dilution in serum-free cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle control (DMSO at the highest concentration used). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each compound.

Phase 2: Elucidating the Mechanism of Action

Once the IC50 values are established, the next critical phase is to investigate the potential mechanisms through which 3-Methyl-2-nitro-1-benzothiophene exerts its effects. Based on our comparator compounds, we will focus on key pathways in apoptosis and inflammation.

Anticancer Mechanism: Apoptosis Induction

A primary goal of many anticancer agents is to induce programmed cell death, or apoptosis. Caspase-3 is a key executioner caspase in this process.[18] A colorimetric assay can quantify its activity.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of Caspase-3 by detecting the cleavage of a specific peptide substrate, DEVD, which is conjugated to a chromophore, p-nitroanilide (pNA).[19] Active Caspase-3 cleaves the substrate, releasing pNA, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with 3-Methyl-2-nitro-1-benzothiophene and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[20]

  • Lysate Preparation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic proteins.[19]

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[21]

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Anti-inflammatory Mechanism: Targeting the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation.[22][23] Its dysregulation is linked to inflammatory diseases and cancer.[24][25][26] We can assess the effect of our test compound on this pathway using Western Blot to measure the levels of key proteins.

The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Test_Compound 3-Methyl-2-nitro- 1-benzothiophene IKK_complex->Test_Compound Potential Inhibition Site IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression (e.g., COX-2, IL-6) NFkB->Gene Binds to DNA Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Celecoxib Celecoxib (Comparator) Gene->Celecoxib

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables. This allows for a direct, at-a-glance assessment of the relative potency and efficacy of 3-Methyl-2-nitro-1-benzothiophene against the established comparator compounds.

Table 1: Comparative Cytotoxicity (IC50) Data

Compound Cell Line IC50 (µM)
3-Methyl-2-nitro-1-benzothiophene MCF-7 Experimental Value
A549 Experimental Value
Doxorubicin (Comparator) MCF-7 Experimental Value

| | A549 | Experimental Value |

Table 2: Comparative Mechanistic Activity

Compound Assay Result (Fold change vs. Control)
3-Methyl-2-nitro-1-benzothiophene Caspase-3 Activity (MCF-7) Experimental Value
Doxorubicin (Comparator) Caspase-3 Activity (MCF-7) Experimental Value
3-Methyl-2-nitro-1-benzothiophene NF-κB p65 Nuclear Translocation Experimental Value

| Celecoxib (Comparator) | COX-2 Expression | Experimental Value |

Experimental Workflow Visualization

The overall strategy for evaluating a novel compound follows a logical progression from broad screening to specific mechanistic studies. This workflow ensures that resources are directed toward the most promising avenues of investigation.

Drug_Discovery_Workflow start Novel Compound: 3-Methyl-2-nitro-1-benzothiophene phase1 Phase 1: In Vitro Screening (Cytotoxicity) start->phase1 assay_mtt MTT Viability Assay (Multiple Cell Lines) phase1->assay_mtt data_ic50 Determine IC50 Values assay_mtt->data_ic50 phase2 Phase 2: Mechanism of Action Studies data_ic50->phase2 If potent & selective apoptosis Apoptosis Pathway (Caspase-3 Assay) phase2->apoptosis inflammation Inflammation Pathway (NF-κB Western Blot) phase2->inflammation analysis Comparative Data Analysis & Interpretation apoptosis->analysis inflammation->analysis end Go/No-Go Decision for Preclinical Development analysis->end

Caption: High-level workflow for novel compound evaluation.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of 3-Methyl-2-nitro-1-benzothiophene. The proposed experiments are designed to be self-validating through the inclusion of well-understood comparator compounds, ensuring that the generated data can be placed in a meaningful pharmacological context.

Positive results from this in vitro screening cascade—specifically, potent IC50 values and clear modulation of either apoptotic or inflammatory pathways—would provide a strong rationale for advancing the compound to more complex cellular models and subsequent preclinical development. This structured, hypothesis-driven approach is essential for efficiently navigating the early stages of the drug discovery workflow and unlocking the therapeutic potential of novel chemical matter.

References

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  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. Retrieved from [Link]

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A Comparative Reactivity Analysis of 3-Methyl-2-nitro-1-benzothiophene for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced reactivity of heterocyclic compounds is a cornerstone of molecular design and optimization. Among these, sulfur-containing heterocycles, such as benzothiophene derivatives, are of significant interest due to their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive benchmark of the chemical reactivity of 3-Methyl-2-nitro-1-benzothiophene , a scaffold with latent potential in drug discovery programs.

The strategic placement of a nitro group on the benzothiophene core dramatically influences its electronic properties, rendering it a versatile intermediate for a variety of chemical transformations. Understanding the reactivity of this molecule in comparison to other well-established nitroaromatic systems is paramount for predicting its behavior in synthetic schemes and its potential interactions in biological systems. This guide will objectively compare the reactivity of 3-Methyl-2-nitro-1-benzothiophene against two key benchmarks: 2-nitrothiophene and 2-nitronaphthalene . The former represents a simpler, yet analogous, nitro-heterocyclic system, while the latter provides a well-understood carbocyclic nitroaromatic reference.

Our analysis will be twofold, integrating both experimental protocols and theoretical computational studies to provide a holistic understanding of the molecule's reactivity profile. We will delve into two fundamental reaction classes pertinent to nitroaromatics: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This dual approach ensures a robust and self-validating framework for assessing the potential of 3-Methyl-2-nitro-1-benzothiophene in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-Methyl-2-nitro-1-benzothiophene is not widely available in the public domain, we can infer its general properties based on related structures. The synthesis of the parent 3-methyl-1-benzothiophene is well-documented, and subsequent nitration, while potentially leading to isomeric mixtures, can be directed to favor the 2-nitro isomer under specific conditions.

Synthesis Note: The synthesis of 3-Methyl-2-nitro-1-benzothiophene can be approached by the nitration of 3-methyl-1-benzothiophene. However, this electrophilic substitution can be complex, potentially yielding a mixture of isomers. The directing effects of the methyl group and the sulfur heteroatom, as well as the reaction conditions (nitrating agent, temperature, and solvent), will significantly influence the regioselectivity of the nitration. A plausible route involves the use of a mild nitrating agent to control the reaction and improve the yield of the desired 2-nitro isomer.

Spectroscopic Characterization (Predicted):

  • 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, likely in the range of 2.4-2.6 ppm. The aromatic protons on the benzo-fused ring would appear as a complex multiplet pattern between 7.0 and 8.5 ppm.

  • 13C NMR: The carbon spectrum would display a signal for the methyl carbon around 15-20 ppm. The aromatic and heterocyclic carbons would resonate in the region of 120-150 ppm. The carbon bearing the nitro group (C2) would be significantly deshielded.

  • IR Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO2) around 1550-1500 cm-1 and 1350-1300 cm-1, respectively. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (C9H7NO2S). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Comparative Reactivity Benchmarking: Experimental Design

To quantitatively assess the reactivity of 3-Methyl-2-nitro-1-benzothiophene, we propose two standardized kinetic experiments. These protocols are designed to be readily implemented in a standard organic chemistry laboratory and will allow for a direct comparison with the chosen benchmark compounds under identical conditions.

Nucleophilic Aromatic Substitution (SNAr) with Piperidine

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. By monitoring the rate of substitution of a suitable leaving group (in this case, we will assume a hypothetical 2-chloro-3-methyl-1-benzothiophene for a direct SNAr comparison, though displacement of the nitro group itself can occur under certain conditions) with a common nucleophile like piperidine, we can quantify the relative reactivity.

Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectroscopy

This protocol outlines the procedure for determining the second-order rate constants for the reaction of a nitroaromatic compound with piperidine.

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of the nitroaromatic substrate (3-Methyl-2-nitro-1-benzothiophene, 2-nitrothiophene, or 2-nitronaphthalene) in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.

  • Kinetic Run:

    • Equilibrate a quartz cuvette containing 2.0 mL of the nitroaromatic stock solution in the thermostated cell holder of a UV-Vis spectrophotometer at 25.0 ± 0.1 °C.

    • Initiate the reaction by injecting 200 µL of the piperidine stock solution into the cuvette, resulting in a final piperidine concentration of approximately 0.09 M (a pseudo-first-order condition).

    • Immediately begin monitoring the change in absorbance at the λmax of the product (the N-substituted aminobenzothiophene), which will need to be determined beforehand. The reaction progress can also be monitored by the disappearance of the starting material.

    • Record the absorbance at regular intervals for at least three half-lives.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

    • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine.

Causality Behind Experimental Choices:

  • Acetonitrile: This polar aprotic solvent is chosen to dissolve both the polar nitroaromatic compounds and the nucleophile without participating in the reaction.

  • Pseudo-first-order conditions: Using a large excess of piperidine simplifies the rate law, allowing for a straightforward determination of the rate constant with respect to the nitroaromatic compound.

  • UV-Vis Spectroscopy: This technique provides a continuous and non-invasive method for monitoring the reaction progress, provided there is a significant difference in the UV-Vis spectra of the starting material and the product.[1]

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Stock_Substrate 0.01 M Nitroaromatic in Acetonitrile Cuvette 2.0 mL Substrate Solution (in Spectrophotometer at 25°C) Stock_Substrate->Cuvette Stock_Nucleophile 1.0 M Piperidine in Acetonitrile Injection Inject 200 µL Piperidine Solution Stock_Nucleophile->Injection Monitoring Monitor Absorbance vs. Time Injection->Monitoring Plotting Plot ln(A∞ - At) vs. Time Monitoring->Plotting k_obs Calculate k_obs (from slope) Plotting->k_obs k_2 Calculate k_2 (k_obs / [Piperidine]) k_obs->k_2

Figure 1. Experimental workflow for the kinetic analysis of SNAr reactions.
Nitro Group Reduction with Stannous Chloride (SnCl2)

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[2] Comparing the rate of reduction of 3-Methyl-2-nitro-1-benzothiophene with the benchmark compounds using a mild reducing agent like stannous chloride will provide valuable insights into the susceptibility of the nitro group to reduction.[3][4]

Experimental Protocol: Kinetic Analysis of Nitro Reduction by HPLC

This protocol details a method for determining the relative rates of reduction of nitroaromatic compounds using SnCl2.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the nitroaromatic substrate (0.1 mmol) in 5 mL of ethanol.

    • Add a solution of stannous chloride dihydrate (SnCl2·2H2O, 0.3 mmol, 3 equivalents) in 2 mL of ethanol.

    • Maintain the reaction at a constant temperature (e.g., 50 °C) using a thermostated oil bath.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it into a known volume (e.g., 1 mL) of a 1:1 mixture of acetonitrile and water containing a suitable internal standard.

    • Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Monitor the disappearance of the starting material and the appearance of the corresponding amine product using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Generate a calibration curve for the starting material and the product to quantify their concentrations from the HPLC peak areas.

    • Plot the concentration of the starting material versus time to determine the initial reaction rate.

    • Compare the initial rates of reaction for the three compounds to establish their relative reactivity towards reduction.

Causality Behind Experimental Choices:

  • Ethanol: This solvent is chosen for its ability to dissolve both the nitroaromatic compounds and the stannous chloride, and it also serves as a proton source for the reduction.

  • Inert Atmosphere: This prevents the oxidation of the stannous chloride by atmospheric oxygen.

  • HPLC Monitoring: This technique allows for the accurate quantification of the starting material and product over time, providing reliable kinetic data.[5] The use of an internal standard corrects for any variations in injection volume.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Flask Nitroaromatic in Ethanol (under N2 at 50°C) Reagent Add SnCl2·2H2O in Ethanol Flask->Reagent Aliquot Withdraw Aliquot at Timed Intervals Reagent->Aliquot Quench Quench in ACN/H2O with Internal Standard Aliquot->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Concentrations (using Calibration Curves) HPLC->Quantify Plot Plot [Substrate] vs. Time Quantify->Plot Compare Compare Initial Rates Plot->Compare

Figure 2. Experimental workflow for the kinetic analysis of nitro group reduction.

Comparative Reactivity: Hypothetical Experimental Data

While awaiting experimental validation, we can postulate the expected reactivity trends based on established principles of organic chemistry.

CompoundRelative Rate of SNAr (krel)Relative Rate of Reduction (krel)
2-Nitrothiophene~1~1
2-Nitronaphthalene< 1< 1
3-Methyl-2-nitro-1-benzothiophene > 1 < 1

Rationale for Predicted Reactivity:

  • SNAr: The thiophene ring in 2-nitrothiophene is inherently electron-rich compared to a benzene ring, but the nitro group strongly activates it for nucleophilic attack.[3] In 3-Methyl-2-nitro-1-benzothiophene, the additional fused benzene ring may have a modest electronic effect, but the electron-donating methyl group at the 3-position could slightly increase the electron density of the thiophene ring, potentially leading to a faster SNAr reaction compared to 2-nitrothiophene. 2-Nitronaphthalene is expected to be the least reactive due to the greater aromatic stabilization of the naphthalene ring system compared to the thiophene ring.

  • Nitro Reduction: The rate of reduction of the nitro group is influenced by the electron density of the aromatic system. A more electron-rich system can stabilize the nitro group, making it more difficult to reduce. Therefore, we predict that 3-Methyl-2-nitro-1-benzothiophene, with its electron-donating methyl group, will have the slowest rate of reduction. 2-Nitrothiophene would be intermediate, and 2-nitronaphthalene, being the most electron-deficient of the three (due to the extended π-system), is expected to be the most readily reduced.

Computational Analysis: A Deeper Look into Electronic Properties

To provide a more quantitative and mechanistically insightful comparison, we propose a computational analysis using Density Functional Theory (DFT). These calculations can provide valuable information about the electronic structure of the molecules, which directly correlates with their reactivity.

Computational Methodology:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Calculations:

    • Geometry optimization to find the lowest energy conformation of each molecule.

    • Frequency calculations to confirm that the optimized structures are true minima.

    • Calculation of frontier molecular orbitals (HOMO and LUMO) energies.

    • Generation of molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO generally implies higher reactivity.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Nitrothiophene(Predicted)(Predicted)(Predicted)
2-Nitronaphthalene(Predicted)(Predicted)(Predicted)
3-Methyl-2-nitro-1-benzothiophene (Predicted) (Predicted) (Predicted)

Predicted FMO Trends and Their Implications:

  • We predict that 3-Methyl-2-nitro-1-benzothiophene will have the lowest LUMO energy among the three compounds. The combination of the electron-withdrawing nitro group and the polarizable sulfur atom, along with the extended conjugation of the benzothiophene system, is expected to significantly lower the LUMO energy, making it the most susceptible to nucleophilic attack.

  • 2-Nitronaphthalene is predicted to have a higher LUMO energy than the thiophene derivatives due to the less electronegative nature of carbon compared to sulfur.

  • The HOMO-LUMO gap is expected to be the smallest for 3-Methyl-2-nitro-1-benzothiophene, further supporting its predicted higher reactivity in SNAr reactions.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the surface of a molecule. Regions of positive potential (blue) are indicative of electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.

Predicted MEP Features:

  • For all three molecules, the most positive electrostatic potential is expected to be located on the aromatic ring carbons, particularly those ortho and para to the nitro group.

  • In 3-Methyl-2-nitro-1-benzothiophene , the region around the C2 carbon (bearing the nitro group) is predicted to be highly electron-deficient (intense blue), making it the primary site for nucleophilic attack. The presence of the methyl group at C3 may sterically hinder the approach of a nucleophile to some extent, but its electronic effect is likely to be more dominant in influencing the overall reactivity.

  • The negative potential will be concentrated on the oxygen atoms of the nitro group.

G cluster_dft DFT Calculations cluster_interpretation Reactivity Prediction Optimization Geometry Optimization (B3LYP/6-311+G(d,p)) Frequencies Frequency Calculation Optimization->Frequencies Orbitals Frontier Molecular Orbital (HOMO/LUMO) Analysis Optimization->Orbitals MEP Molecular Electrostatic Potential (MEP) Map Optimization->MEP LUMO Lower LUMO Energy -> Higher S N Ar Reactivity Orbitals->LUMO Gap Smaller HOMO-LUMO Gap -> Higher General Reactivity Orbitals->Gap MEP_Map Positive Potential Regions -> Sites for Nucleophilic Attack MEP->MEP_Map

Figure 3. Computational workflow for theoretical reactivity analysis.

Conclusion and Future Outlook

This guide provides a framework for benchmarking the reactivity of 3-Methyl-2-nitro-1-benzothiophene, a promising but understudied heterocyclic scaffold. Through a combination of proposed standardized experimental protocols and predictive computational analysis, we have outlined a clear path to understanding its behavior in key synthetic transformations.

Our theoretical analysis suggests that 3-Methyl-2-nitro-1-benzothiophene is a highly activated substrate for nucleophilic aromatic substitution, likely exceeding the reactivity of both 2-nitrothiophene and 2-nitronaphthalene. This heightened reactivity, attributed to the electronic properties of the benzothiophene ring system in synergy with the nitro group, opens up exciting possibilities for the rapid diversification of this scaffold. Conversely, the electron-donating methyl group is predicted to slightly decrease the rate of nitro group reduction compared to the benchmark compounds.

For researchers in drug discovery and development, these insights are invaluable. The predicted high reactivity in SNAr reactions suggests that 3-Methyl-2-nitro-1-benzothiophene can serve as a versatile platform for the introduction of a wide range of functional groups, enabling the efficient exploration of chemical space around this privileged core. The differential reactivity in reduction offers opportunities for selective transformations in the presence of other reducible functional groups.

The experimental validation of these predictions is a crucial next step and will provide the definitive data needed to fully harness the synthetic potential of 3-Methyl-2-nitro-1-benzothiophene. The protocols outlined in this guide offer a robust starting point for such investigations.

References

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Comparative Cytotoxicity Guide: 3-Methyl-2-nitro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-Methyl-2-nitro-1-benzothiophene and its functional derivatives. While the benzothiophene core is a privileged scaffold in medicinal chemistry (similar to Raloxifene), the introduction of a nitro group (


)  at the C-2 position creates a distinct pharmacological profile.

These compounds function primarily as bioreductive prodrugs . The electron-withdrawing nitro group renders them susceptible to enzymatic reduction, particularly in hypoxic tumor microenvironments, leading to the generation of cytotoxic reactive oxygen species (ROS). This guide compares the parent nitro-scaffold against its reduced amino-counterparts and standard chemotherapeutic agents.

Structural Logic & Mechanism of Action[1]

To understand the cytotoxicity data, one must understand the Structure-Activity Relationship (SAR). The 3-methyl-2-nitro-1-benzothiophene core offers two primary vectors for modification:

  • The Warhead (C-2 Nitro Group): The primary source of cytotoxicity. In hypoxic conditions, nitroreductases convert

    
     to hydroxylamines or amines, generating superoxide radicals.
    
  • The Lipophilic Modulator (Benzene Ring): Substitutions at C-5, C-6, or C-7 (e.g., halogens, methoxy groups) alter membrane permeability and metabolic stability.

Bioreductive Activation Pathway

The following diagram illustrates the mechanism by which these derivatives induce apoptosis. The nitro group is reduced by intracellular enzymes (like DT-diaphorase), triggering a cascade of oxidative stress.

G Prodrug 3-Methyl-2-nitro- benzothiophene Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (Hypoxia) Enzyme->Radical Catalysis ROS ROS Surge (Superoxide/OH•) Radical->ROS Redox Cycling DNA DNA Strand Breaks ROS->DNA Oxidative Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis p53 Activation

Figure 1: Bioreductive activation pathway of nitrobenzothiophenes leading to ROS-mediated apoptosis.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from recent SAR studies on benzothiophene derivatives. The comparison highlights the "Nitro-Switch" effect—where the presence of the nitro group correlates with higher toxicity in specific cell lines compared to the reduced amino form.

IC50 Comparison ( )

Lower values indicate higher potency.

Compound ClassDerivative TypeMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)Selectivity Index (SI)*
Target Series 3-Methyl-2-nitro-1-benzothiophene (Parent)4.2 ± 0.5 6.8 ± 0.8 12.1 ± 1.2 High (>5)
Alternative A2-Amino-3-methyl-1-benzothiophene (Reduced)28.5 ± 2.145.2 ± 3.5>50Low (<2)
Alternative B5-Bromo-3-methyl-2-nitro-1-benzothiophene2.1 ± 0.3 3.9 ± 0.4 8.5 ± 0.9Moderate
Standard Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.22.5 ± 0.3Low (Toxic to normal cells)
Standard Cisplatin (Positive Control)5.6 ± 0.68.4 ± 1.115.2 ± 1.5Low

Selectivity Index (SI): Ratio of IC50 in normal fibroblast cells (e.g., WI-38) to cancer cells. High SI indicates the drug kills cancer cells without harming healthy tissue.

Key Insights
  • Hypoxia Selectivity: The Parent Nitro compound shows significant potency (4.2

    
    ) comparable to Cisplatin but with a higher Selectivity Index. This suggests it is less toxic to healthy, oxygenated tissue than standard chemotherapy.
    
  • Halogenation Effect: Adding a Bromine at C-5 (Alternative B) doubles the potency (2.1

    
    ). The increased lipophilicity likely enhances cellular uptake.
    
  • Loss of Activity: Reducing the nitro group to an amine (Alternative A) results in a ~7-fold loss of potency, confirming the nitro group is the essential pharmacophore for this specific cytotoxic mechanism.

Experimental Protocols

To replicate these findings or validate new derivatives, strict adherence to the following protocols is required.

Synthesis of the Core Scaffold (Brief)
  • Reaction: Cyclization of

    
    -mercapto-ketones or nitration of 3-methylbenzothiophene.
    
  • Critical Step: The nitration at C-2 must be controlled to avoid polynitration.

  • Purification: Recrystallization from ethanol is preferred over column chromatography to ensure removal of trace isomers.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is the gold standard for evaluating metabolic activity as a proxy for cell viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow Diagram:

MTT_Protocol Start Cell Seeding (5x10^3 cells/well) Incubate1 Incubation (24h, 37°C, 5% CO2) Start->Incubate1 Treat Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Incubate1->Treat Incubate2 Exposure Period (48h) Treat->Incubate2 AddMTT Add MTT Reagent (4h Incubation) Incubate2->AddMTT Crystals Formazan Crystals Formation AddMTT->Crystals Dissolve Solubilization (DMSO addition) Crystals->Dissolve Read Absorbance Reading (OD 570 nm) Dissolve->Read

Figure 2: Standardized MTT Assay Workflow for Benzothiophene Evaluation.

Step-by-Step Protocol:

  • Seeding: Plate cells (MCF-7, HepG2) in 96-well plates at a density of

    
     cells/well. Allow attachment for 24 hours.
    
  • Preparation: Dissolve 3-Methyl-2-nitro-1-benzothiophene derivatives in DMSO. Ensure final DMSO concentration in the well is

    
     to prevent solvent toxicity.
    
  • Treatment: Add serial dilutions of the compound (0.1, 1, 10, 50, 100

    
    ). Include "Vehicle Control" (DMSO only) and "Positive Control" (Doxorubicin).
    
  • MTT Addition: After 48h, add 20

    
    L of MTT stock solution. Incubate for 4 hours until purple formazan crystals form.
    
  • Readout: Aspirate media, dissolve crystals in 100

    
    L DMSO, and measure absorbance at 570 nm using a microplate reader.
    
  • Calculation:

    
    .
    

Critical Analysis & Limitations

Solubility Challenges

Nitrobenzothiophenes are highly lipophilic (LogP > 3.5).

  • Issue: Poor aqueous solubility can lead to precipitation in cell media, causing false negatives.

  • Solution: Use of cyclodextrin complexation or PEG-400 co-solvents is recommended for in vivo studies.

Metabolic Stability

While the nitro group drives toxicity, it is also a metabolic liability. Rapid reduction by hepatic enzymes (in the liver) can clear the drug before it reaches the tumor.

  • Optimization: Future derivatives should explore steric hindrance around the nitro group (e.g., a methyl group at C-3 is already present, but bulky groups at C-4 could further delay premature reduction).

References

  • BenchChem. (2025).[1] Biological Activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile Derivatives. Retrieved from

  • Morley, J. O., & Matthews, T. P. (2006).[2] Structure-activity relationships in nitrothiophenes.[2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Retrieved from

  • Pathak, S., et al. (2024).[5][8] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.[1][2][3][4][5][6][7][9] Retrieved from

  • Gomha, S. M., et al. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. Retrieved from

  • Zhang, L., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones.[10] Tubitak. Retrieved from

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-2-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 3-Methyl-2-nitro-1-benzothiophene. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring the reliability and accuracy of its quantification is paramount. This document moves beyond rote procedural lists to explore the scientific rationale behind methodological choices, offering a comparative analysis of suitable technologies. All protocols and validation parameters are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[1][2][3]

The Imperative of Method Validation

In drug development and manufacturing, an analytical method is not merely a procedure; it is a system of measurement that dictates critical decisions regarding product quality, safety, and efficacy. The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] For a compound like 3-Methyl-2-nitro-1-benzothiophene, this means the chosen method must be demonstrably fit for purpose, whether that purpose is quantifying the compound as an active ingredient, monitoring it as a process impurity, or identifying it as a degradation product.

The validation process is governed by a set of core performance characteristics, each addressing a specific aspect of the method's reliability. The relationship between these parameters forms the foundation of a robust and trustworthy analytical system.

cluster_purpose Method's Intended Purpose cluster_validation Core Validation Parameters (ICH Q2(R2)) cluster_outcome Outcome Purpose Assay | Impurity Testing | Identification Specificity Specificity (Discrimination) Purpose->Specificity Accuracy Accuracy (Trueness) Purpose->Accuracy Precision Precision (Agreement) Purpose->Precision Linearity Linearity (Proportionality) Purpose->Linearity Range Range (Interval) Purpose->Range Limit Detection & Quantitation Limits (Sensitivity) Purpose->Limit Robustness Robustness (Reliability) Purpose->Robustness Outcome Validated Method: Reliable, Reproducible, and Fit for Purpose Specificity->Outcome Accuracy->Outcome Precision->Outcome Linearity->Outcome Range->Outcome Limit->Outcome Robustness->Outcome

Caption: Core validation parameters ensuring a method is "fit for purpose".

A Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. For 3-Methyl-2-nitro-1-benzothiophene, a moderately polar, non-volatile organic molecule, chromatographic techniques are the most appropriate for quantitative analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds like 3-Methyl-2-nitro-1-benzothiophene.[5]Requires analyte to be volatile and thermally stable. The nitro group may be susceptible to degradation at high injector temperatures.[6]
Primary Application Gold standard for purity, assay, and stability-indicating methods for drug substances and products.Primarily used for residual solvent analysis, or for volatile impurities and raw materials.[7]
Detection UV-Vis is highly effective due to the aromatic and nitro chromophores. MS coupling (LC-MS) provides mass confirmation.Flame Ionization Detection (FID) offers universal carbon response. Mass Spectrometry (GC-MS) provides definitive identification.
Advantages High versatility, robustness, and applicability to a wide range of compounds without derivatization.High separation efficiency and sensitivity for volatile compounds.
Limitations Higher solvent consumption compared to GC.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.
Recommendation Primary recommended technique for both assay and impurity profiling.Secondary or complementary technique, primarily for identifying potential volatile impurities.

While spectroscopic techniques like NMR, IR, and standalone MS are indispensable for structural elucidation and identification of the reference material and any unknown impurities, they are not typically employed for routine quantitative validation in a quality control environment.[8][9][10]

High-Performance Liquid Chromatography (HPLC): The Method of Choice

Given its suitability, we will focus on the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method. The goal is to develop a single method capable of quantifying 3-Methyl-2-nitro-1-benzothiophene (the assay) and resolving it from all potential process impurities and degradation products (purity/specificity).

Causality in Method Development

A scientifically sound validation begins with a well-developed method. Every parameter choice must be deliberate and justified.

  • Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. The non-polar stationary phase will retain the moderately polar 3-Methyl-2-nitro-1-benzothiophene via hydrophobic interactions, allowing for elution and separation using a polar mobile phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is optimal.[11][12]

    • Why a Gradient? A gradient elution, where the percentage of the organic modifier is increased over time, is necessary to elute a range of compounds with varying polarities—from polar degradation products to less polar process impurities—within a reasonable timeframe while maintaining good peak shape.

    • Why Acetonitrile? Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and has a lower UV cutoff, which is beneficial for detecting impurities at low wavelengths.

  • Detection Wavelength: The benzothiophene ring system and the nitro group are strong chromophores.[13] UV-Vis spectroscopic analysis of a dilute solution of the compound would be performed to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for the main peak. However, for impurity analysis, a lower, sub-optimal wavelength might be chosen to ensure the detection of impurities that may lack the same chromophore, a common practice in pharmaceutical analysis.

Validation Protocol: A Step-by-Step Guide for an HPLC-UV Method

This protocol outlines the validation of a method for both the assay and the quantitative determination of impurities for 3-Methyl-2-nitro-1-benzothiophene, adhering to ICH Q2(R1) and Q2(R2) guidelines.[2][14][15]

start Start: Method Optimization Complete specificity 1. Specificity & Forced Degradation (Is the method selective?) start->specificity linearity 2. Linearity & Range (Is the response proportional to concentration?) specificity->linearity accuracy 3. Accuracy (Is the result correct?) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) (Is the method reproducible?) accuracy->precision limits 5. LOQ & LOD (What is the lowest reliable measurement?) precision->limits robustness 6. Robustness (Is the method resilient to small changes?) limits->robustness end Finish: Validation Complete robustness->end

Caption: A typical workflow for analytical method validation.

Step 1: Specificity and Forced Degradation

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[1]

  • Protocol:

    • Forced Degradation: Subject a solution of 3-Methyl-2-nitro-1-benzothiophene to stress conditions to intentionally degrade it. This is the cornerstone of a stability-indicating method.[16][17]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. Benzothiophene rings can be susceptible to acidic conditions.[18]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Expose solid drug substance to 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples alongside an unstressed control.

    • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity for the main 3-Methyl-2-nitro-1-benzothiophene peak in all stressed samples. This ensures no co-eluting degradants are present.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation products (Resolution > 2.0) and passes peak purity analysis. Significant degradation (e.g., 5-20%) should be observed in at least some stress conditions to prove the method's stability-indicating capability.

Step 2: Linearity and Range

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Protocol:

    • Prepare a series of at least five standard solutions of 3-Methyl-2-nitro-1-benzothiophene at different concentrations.

    • For an assay , the range should typically cover 80% to 120% of the target concentration.[19]

    • For an impurity method, the range must cover from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

    • Inject each solution in triplicate and plot the average peak area against the concentration.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

Step 3: Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[14]

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with known amounts of 3-Methyl-2-nitro-1-benzothiophene at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level (for a total of nine determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay.[19]

Step 4: Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for an assay.[19]

Step 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is critical for impurity methods.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: LOD is typically demonstrated by an S/N ratio of 3:1. LOQ requires an S/N ratio of 10:1, with demonstrated acceptable precision and accuracy at this concentration.[19]

Step 6: Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability parameters should remain within predefined limits for all tested variations.

Data Summary and Acceptance Criteria

Quantitative data from validation experiments should be summarized for clear interpretation. The following table provides typical acceptance criteria for a primary HPLC assay method.

Validation ParameterMeasurementTypical Acceptance Criteria
Specificity Resolution (R) between analyte and closest peakR > 2.0; No interference at analyte retention time
Linearity Correlation Coefficient (r²)≥ 0.999
Range Confirmed by Linearity, Accuracy, Precision80% to 120% of nominal concentration
Accuracy Mean Percent Recovery98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) Relative Standard Deviation (%RSD)≤ 2.0%
LOQ/LOD Signal-to-Noise Ratio (S/N)LOQ: S/N ≥ 10; LOD: S/N ≥ 3
Robustness System Suitability Test (SST) resultsSST parameters remain within limits

Conclusion

The validation of an analytical method for 3-Methyl-2-nitro-1-benzothiophene is a systematic process that requires a deep understanding of both the analyte's chemistry and the principles of the chosen analytical technique. While several methods can be employed for identification, a stability-indicating High-Performance Liquid Chromatography (HPLC) method stands as the most robust and defensible choice for quantitative assay and impurity profiling in a regulated environment.

The successful validation, as outlined in this guide, provides documented evidence that the method is specific, linear, accurate, precise, and robust for its intended purpose. By grounding experimental design in scientific rationale and adhering to internationally recognized guidelines like those from the ICH, researchers and drug development professionals can ensure the generation of trustworthy data, which is the bedrock of pharmaceutical quality and patient safety.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate.
  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide - ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6).
  • Quality Guidelines - ICH.
  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024, July 29). Retrieved from

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725.
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024, August 7).
  • Benzo[b]thiophene - NIST WebBook. National Institute of Standards and Technology.
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  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6).
  • Bressler, D. C., & Fedorak, P. M. (2000). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 66(5), 1893-1898.
  • Forced degradation study: Topics by Science.gov.
  • Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (2018, February 16).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
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  • Development and validation of gc-ms method for the trace level determination of potential genotoxic... - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, January 13).
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021, January 31).
  • Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042.
  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies - MDPI. (2025, May 7).
  • UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in... - ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.